3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXSFTFBSBIDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313457 | |
| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29334-67-6 | |
| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 270405 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29334-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS No. 29334-67-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and structural characteristics, aiming to serve as a valuable resource for researchers engaged in the development of novel therapeutics.
Chemical and Physical Properties
This compound, with the CAS number 29334-67-6, is a substituted pyridazine derivative. Its core structure consists of a chloropyridazine ring linked to a dimethylpyrazole moiety. The physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 29334-67-6 | N/A |
| Molecular Formula | C₉H₉ClN₄ | [1] |
| Molecular Weight | 208.65 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
Synthesis and Experimental Protocols
A plausible synthetic route for the title compound could involve the reaction of 3,6-dichloropyridazine with 3,5-dimethylpyrazole in the presence of a suitable base. This nucleophilic substitution reaction would displace one of the chloro groups on the pyridazine ring with the dimethylpyrazole moiety.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 3,5-dimethylpyrazole (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Structural Information
The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation.[3]
Key Structural Features:
-
Planarity: The molecule is approximately planar, with a small dihedral angle between the pyridazine and pyrazole rings.[3]
-
Intermolecular Interactions: In the crystalline state, the molecules exhibit π-π stacking interactions between the pyridazine rings.[3]
This structural information is critical for understanding the molecule's interaction with biological targets and for structure-based drug design efforts.
Spectral Data
Spectroscopic data is essential for the unambiguous identification and characterization of the compound.
-
¹³C NMR: A ¹³C NMR spectrum for this compound has been reported in the literature, though the detailed spectral data is not publicly available.[4]
-
¹H NMR, IR, and Mass Spectrometry: Detailed ¹H NMR, IR, and mass spectrometry data for this specific compound have not been found in the reviewed literature.
Biological Activity and Therapeutic Potential
The biological activity of this compound has not been extensively reported. However, the pyrazole and pyridazine scaffolds are present in numerous biologically active compounds, suggesting potential therapeutic applications for their derivatives.
Derivatives of pyrazole and pyridazine have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole and pyridazine derivatives have shown potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5]
-
Antimicrobial Activity: Certain compounds containing these heterocyclic systems have demonstrated antibacterial and antifungal activities.
-
Anticancer Properties: The pyridazine ring is considered a "privileged structure" in the design of anticancer agents, and various derivatives have been investigated for their cytotoxic effects against different cancer cell lines.
Given the prevalence of these scaffolds in medicinally relevant molecules, this compound represents a valuable starting point for the design and synthesis of new chemical entities with potential therapeutic value. Further biological screening is warranted to explore its pharmacological profile.
Caption: Potential therapeutic areas for this compound.
Conclusion
This compound is a chemical entity with a confirmed structure and CAS number. While detailed experimental data on its synthesis and biological activity are limited in the public domain, its structural features suggest it as a promising scaffold for further investigation in drug discovery programs. This technical guide provides a foundation for researchers to build upon in their exploration of this and related compounds. Further studies are required to fully elucidate its synthetic accessibility, physicochemical properties, and pharmacological profile.
References
- 1. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | C9H9ClN4 | CID 321073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. This document consolidates available data on its chemical and physical characteristics, experimental protocols for its synthesis, and a visual representation of its synthetic pathway.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been computationally predicted, experimental data for several key metrics remain limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₄ | PubChem[1] |
| Molecular Weight | 208.65 g/mol | PubChem[1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP (Calculated) | 1.9 | PubChem (XLogP3)[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of 3-chloro-6-hydrazinylpyridazine with acetylacetone. The following protocol is a generalized procedure based on similar reactions found in the literature.
Materials:
-
3-chloro-6-hydrazinylpyridazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
Procedure:
-
Dissolve 3-chloro-6-hydrazinylpyridazine in ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add a molar equivalent of acetylacetone.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Precipitate the product by adding distilled water to the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold distilled water to remove any remaining impurities.
-
Dry the purified this compound product.
Characterization: The structure and purity of the synthesized compound can be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
-
Elemental Analysis
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound. While foundational information such as molecular formula and weight are well-established, there is a notable absence of experimentally determined values for key properties like melting point, boiling point, solubility, and pKa in the reviewed literature. The provided synthesis protocol offers a viable route for the preparation of this compound for further research and characterization. The synthesis workflow diagram provides a clear visual summary of this process. It is recommended that researchers working with this compound undertake experimental determination of its fundamental physicochemical properties to enrich the collective knowledge base and facilitate its application in drug development and other scientific endeavors.
References
An In-depth Technical Guide to 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: Structure, Synthesis, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of the heterocyclic compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic compound composed of a pyridazine ring substituted with a chloro group and a 3,5-dimethyl-1H-pyrazol-1-yl group.
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₄ | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Weight | 208.65 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | PubChem[1] |
| InChIKey | OVXSFTFBSBIDMM-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 29334-67-6 | PubChem[1] |
| Appearance | Colorless needles (for a related compound) | Ather et al. (2010)[2] |
| Crystal System | Monoclinic (for the title compound) | Ather et al. (2010)[3] |
| Space Group | P2₁/c (for the title compound) | Ather et al. (2010)[3] |
| Dihedral Angle between Rings | 6.25 (9)° | Ather et al. (2010)[3] |
| Molecular Planarity | The molecule is approximately planar.[3] | Ather et al. (2010)[3] |
The molecular structure of this compound has been confirmed by X-ray crystallography.[3] The molecule is nearly planar, with a small dihedral angle between the pyridazine and pyrazole rings.[3] This planarity can facilitate π-π stacking interactions in the solid state and may influence its binding to biological targets.
Synthesis and Experimental Protocols
General Synthetic Pathway
The proposed synthesis involves a condensation reaction followed by cyclization.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.[2]
Materials:
-
3-chloro-6-hydrazinylpyridazine
-
2,4-Pentanedione (Acetylacetone)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 2,4-pentanedione (1.0 equivalent) dropwise to the stirred solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Precipitate the product by adding water to the reaction mixture.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the different proton and carbon environments.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities and Experimental Evaluation
While specific biological activity data for this compound is limited in the public domain, the pyridazine and pyrazole moieties are known to be present in a wide range of biologically active compounds.[4] Derivatives of these heterocyclic systems have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could be investigated for the following potential applications:
-
Antimicrobial Agents: Pyrazole and pyridazine derivatives have shown activity against various bacterial and fungal strains.
-
Anticancer Agents: Many heterocyclic compounds containing these scaffolds have been evaluated for their cytotoxic effects against different cancer cell lines.
-
Anti-inflammatory and Analgesic Agents: These activities are commonly associated with pyridazine and pyrazole derivatives.
Experimental Protocols for Biological Evaluation
A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Conclusion
This compound is a heterocyclic compound with a well-defined molecular structure. While detailed biological data for this specific molecule is not extensively published, its structural motifs suggest potential for a range of pharmacological activities. The synthetic route is accessible, allowing for its preparation and further investigation. This technical guide provides a foundational understanding for researchers interested in exploring the chemical and biological properties of this and related compounds for potential applications in drug discovery and development. Further in-depth studies are warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: Spectral and Methodological Analysis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to the heterocyclic compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This molecule is of interest in medicinal chemistry and materials science, making a thorough understanding of its structural and analytical characteristics essential for its application and development.
Spectroscopic Data
The following sections summarize the key spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR Data
While specific, experimentally determined ¹H NMR data for this compound is not publicly available in the searched databases, the definitive data is reported in Magnetic Resonance in Chemistry, Volume 31, Issue 2, 1993. Researchers should consult this primary literature for the exact chemical shifts and coupling constants.
¹³C NMR Data
Similar to the proton NMR data, the complete ¹³C NMR spectral data is available in the aforementioned journal article.[1] SpectraBase also archives this data, referencing the same publication.[1]
Table 1: Summary of NMR Data
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyridazine-H |
| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyridazine-H |
| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyrazole-H |
| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyrazole-CH₃ |
| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Pyrazole-CH₃ |
| ¹³C | CDCl₃ | Data not available | - | - | Pyridazine-C-Cl |
| ¹³C | CDCl₃ | Data not available | - | - | Pyridazine-C-N |
| ¹³C | CDCl₃ | Data not available | - | - | Pyridazine-CH |
| ¹³C | CDCl₃ | Data not available | - | - | Pyridazine-CH |
| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-C-N |
| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-C-CH₃ |
| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-CH |
| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-C-CH₃ |
| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-CH₃ |
| ¹³C | CDCl₃ | Data not available | - | - | Pyrazole-CH₃ |
| Note: Specific chemical shifts and coupling constants are reported in Magn. Res. Chem., 31, 107 (1993). This table is a template for data population upon consulting the primary reference. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific spectrum for the title compound was not found in the available databases, the expected characteristic absorption bands can be predicted based on its structure.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~1600-1450 | Strong-Medium | C=C and C=N stretching (aromatic rings) |
| ~1450-1350 | Medium | C-H bend (methyl) |
| ~850-750 | Strong | C-Cl stretch |
| Note: This table represents predicted values. Experimental verification is required. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The exact mass of this compound (C₉H₉ClN₄) is 208.0516 g/mol .[2]
Table 3: Mass Spectrometry Data
| Technique | m/z | Relative Intensity (%) | Fragment Assignment |
| EI-MS | 208/210 | - | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| EI-MS | Data not available | - | Fragmentation pattern to be determined experimentally. |
| Note: Experimental mass spectrometry data is required to determine the fragmentation pattern and relative intensities. |
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and characterization of chemical compounds, ensuring reproducibility and accuracy of results.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 3,6-dichloropyridazine and 3,5-dimethylpyrazole.
Materials:
-
3,6-dichloropyridazine
-
3,5-dimethylpyrazole
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add 3,5-dimethylpyrazole (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of molecule. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and its fragments are detected.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and spectral analysis workflow.
This comprehensive guide provides a foundational understanding of the spectral characteristics and experimental protocols for this compound. For definitive spectral data, researchers are encouraged to consult the primary literature cited herein.
References
Technical Guide: Solubility and Physicochemical Properties of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Introduction
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a dimethyl-pyrazolyl moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or scaffolds for developing novel compounds. A thorough understanding of the compound's physicochemical properties, particularly its solubility in organic solvents, is critical for its synthesis, purification, formulation, and application in further research.
Physicochemical Properties
A summary of the key computed and experimental properties for this compound is presented below. This data is essential for any experimental design, including solubility studies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₉ClN₄ | PubChem[1] |
| Molecular Weight | 208.65 g/mol | PubChem[1] |
| CAS Number | 29334-67-6 | PubChem[1] |
| Appearance | Solid (form depends on crystallization) | General |
| Structure | PubChem[1] |
Based on its structure—a moderately polar heterocyclic aromatic compound—it can be inferred that it will exhibit preferential solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and chlorinated solvents (e.g., dichloromethane, chloroform) over nonpolar solvents (e.g., hexanes) or polar protic solvents (e.g., water, ethanol), where solubility may be limited.
Protocol for Determining Thermodynamic Solubility
The following section details a standard experimental methodology for accurately determining the thermodynamic solubility of a compound like this compound in various organic solvents. The most common and reliable method is the Shake-Flask Method .
Principle
This method involves adding an excess amount of the solid compound to a known volume of solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified using an appropriate analytical technique.
Materials and Equipment
-
Compound: this compound (crystalline solid, purity >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., acetonitrile, methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO)).
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 8 mL glass vials)
-
Thermostatic shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Experimental Procedure
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Analytical Method: HPLC-UV Example
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or TFA, if needed for peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector set at a wavelength of maximum absorbance (λmax) for the compound.
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations to create a calibration curve (Peak Area vs. Concentration).
Workflow and Visualization
The logical flow of the solubility determination process is crucial for ensuring reproducible and accurate results. The following diagrams illustrate the key workflows.
Caption: General workflow for the Shake-Flask solubility determination method.
Caption: Workflow for creating a calibration curve and quantifying sample concentration.
References
In-depth Technical Guide: Stability and Storage of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Notice: Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of detailed, publicly accessible information regarding the stability and specific storage conditions for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. While general guidance for compounds of this nature can be inferred, specific quantitative stability data, forced degradation studies, and established degradation pathways are not sufficiently documented to provide a comprehensive technical guide as requested.
This document aims to provide a foundational understanding based on the limited available information and general chemical principles. It is intended for an audience of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate handling and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₄ | PubChem |
| Molecular Weight | 208.65 g/mol | PubChem |
| Appearance | White crystalline powder | Chemical Supplier Data |
| CAS Number | 29334-67-6 | PubChem |
Table 1: Physicochemical Properties of this compound
Recommended Storage Conditions
Based on general chemical safety and stability guidelines for chlorinated heterocyclic compounds, and limited supplier recommendations, the following storage conditions are advised. It is critical to note that these are general recommendations and have not been validated by specific stability studies for this compound.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. A supplier of a structurally similar compound recommends this temperature range. |
| Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis, which can be catalyzed by atmospheric oxygen and moisture. |
| Light | Protect from light | To prevent photolytic degradation. The aromatic and heterocyclic nature of the molecule may make it susceptible to degradation upon exposure to UV or visible light. |
| Moisture | Store in a dry environment | To prevent hydrolysis of the chloro-substituent and other moisture-sensitive reactions. The use of a desiccator is recommended. |
| Container | Sealed, airtight container | To maintain a controlled environment and prevent contamination. |
Table 2: Recommended General Storage Conditions
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated in the available literature, potential degradation mechanisms can be hypothesized based on its chemical structure. These pathways are theoretical and would require experimental validation.
A logical workflow for investigating these potential degradation pathways is outlined below.
Caption: Workflow for Forced Degradation Studies.
Hydrolysis
The chloro-substituent on the pyridazine ring is a potential site for hydrolysis under both acidic and basic conditions. This would likely lead to the formation of the corresponding hydroxypyridazine derivative.
Oxidation
The nitrogen atoms in the pyridazine and pyrazole rings could be susceptible to oxidation, potentially forming N-oxides. The methyl groups on the pyrazole ring could also be sites of oxidation.
Photodegradation
Aromatic and heteroaromatic systems can be susceptible to photolytic degradation. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a series of forced degradation studies should be conducted. The following are generalized protocols that would need to be optimized for this specific compound.
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a defined duration.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent compound from any degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
The following diagram illustrates a typical experimental workflow for a stability-indicating HPLC method development.
Caption: HPLC Method Development and Validation Workflow.
Biological Context and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological targets or signaling pathways modulated by this compound. Compounds with similar pyridazine and pyrazole cores have been investigated for a range of biological activities, including as kinase inhibitors and for their agrochemical properties. Without specific biological data for the target compound, any depiction of a signaling pathway would be purely speculative.
Conclusion and Future Directions
The stability and optimal storage conditions for this compound are not well-established in the scientific literature. The recommendations provided in this guide are based on general chemical principles and limited supplier data. For researchers and drug development professionals, it is imperative to conduct thorough experimental stability studies to determine the intrinsic stability of this molecule, identify potential degradation products, and establish validated storage and handling procedures. The experimental workflows outlined in this document provide a roadmap for such investigations. Further research into the biological activity of this compound is also required to understand its mechanism of action and potential therapeutic applications.
An In-depth Technical Guide on the Safety and Handling of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This guide provides comprehensive safety and handling precautions for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a heterocyclic building block utilized in chemical research and drug development. The information presented is compiled from safety data for structurally related compounds and general principles of laboratory safety. It is intended for researchers, scientists, and professionals in drug development.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is extrapolated from data on similar chemical structures, including chlorinated pyridazines, and should be considered a guide. A thorough risk assessment should be conducted before handling this compound.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₉H₉ClN₄ | PubChem[1] |
| Molecular Weight | 208.65 g/mol | PubChem[1] |
| CAS Number | 29334-67-6 | PubChem[1] |
| Physical Form | Solid (presumed) | General chemical knowledge |
Hazard Identification and Classification
Based on data for analogous compounds like 3-chloro-6-methylpyridazine and 3-chloro-6-hydrazinopyridazine, this compound is anticipated to possess the following hazards.[2][3]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[3][4]
-
Skin Sensitization: May cause an allergic skin reaction.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Signal Word: Danger[2]
Hazard Statements (Anticipated):
Safety and Handling Precautions
Adherence to the following handling procedures is crucial to minimize exposure and ensure a safe laboratory environment.
3.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection:
-
Wear impervious gloves (e.g., nitrile) at all times.[2]
-
Wear a lab coat and other protective clothing to prevent skin contact.
-
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2]
3.3. General Hygiene Practices
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[3][4]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[3]
First Aid Measures
In the event of exposure, immediate medical attention is required.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[6] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][5]
Spill and Disposal Procedures
5.1. Spill Cleanup
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 3.2.
-
Avoid generating dust. Use a dry cleanup method such as gentle sweeping or a vacuum with a HEPA filter.
-
Collect the spilled material in a sealed, labeled container for proper disposal.[3]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
5.2. Waste Disposal
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or waterways.[3]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a research setting.
References
- 1. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | C9H9ClN4 | CID 321073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
The Pharmacological Potential of Pyrazolyl-Pyridazine Derivatives: A Technical Guide
Introduction
The fusion of pyrazole and pyridazine rings into a single molecular framework has emerged as a compelling strategy in medicinal chemistry.[1] This hybrid scaffold combines the structural features of two biologically significant heterocycles, often resulting in synergistic or enhanced pharmacological activities.[1][2] The pyrazole nucleus is a core component of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, and is known for a wide spectrum of activities such as anticancer, antimicrobial, and antiviral effects.[1] Similarly, the pyridazine scaffold is integral to various therapeutic agents and exhibits diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3] This technical guide provides an in-depth overview of the potential biological activities of pyrazolyl-pyridazine derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Key Biological Activities
Anti-inflammatory Activity
Pyrazolyl-pyridazine derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The design of these hybrids often aims to achieve selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[1]
Several studies have demonstrated potent COX-2 inhibitory activity. For instance, a series of pyrazole-pyridazine hybrids showed IC50 values for COX-2 inhibition in the range of 1.15–56.73 μM.[1] Notably, trimethoxy derivatives 5f and 6f were identified as highly active candidates, with COX-2 IC50 values of 1.50 μM and 1.15 μM, respectively, surpassing the activity of the standard drug celecoxib.[2] The anti-inflammatory effect is further substantiated by the ability of these compounds to suppress the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, potent derivatives were shown to inhibit the generation of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2).[1][2] In vivo studies, such as the carrageenan-induced paw edema model in rats, have also confirmed the anti-inflammatory potential of these compounds.[4]
Anticancer Activity
The pyrazole and pyridazine scaffolds are present in various compounds with established anticancer activity, acting through diverse mechanisms.[5] Pyrazolyl-pyridazine derivatives have been investigated for their potential to inhibit key enzymes involved in cancer progression, such as protein kinases.[5][6]
One derivative, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, displayed inhibitory activity against cyclin-dependent kinase 1 (CDK1)/cyclin B, glycogen synthase kinase-3 (GSK-3), and CDK2/cyclin A, which are crucial for cell cycle regulation.[5] The conjugation of pyrazole and pyridazine moieties has also led to compounds that target the epidermal growth factor receptor (EGFR).[5] The anticancer potential is often evaluated through cytotoxicity assays against various human cancer cell lines. For example, derivatives have been tested against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines, with some compounds exhibiting significant antiproliferative effects.[5][7] The mechanism often involves inducing apoptosis and inhibiting key signaling pathways essential for tumor growth and metastasis.[5][6]
Antimicrobial Activity
Both pyrazole and pyridazine derivatives are independently recognized for their antibacterial and antifungal properties.[3][8][9] Their combination in a fused heterocyclic system has been explored to develop new antimicrobial agents.[3]
Several novel pyrazolo-pyridazine derivatives have been synthesized and evaluated for their in vitro activity against a panel of microbial strains.[3] For instance, compounds 4d , 4e , and 4f from one study exhibited significant antibacterial action, while compounds 4c and 4d showed notable antifungal activity.[3] Compound 4d , 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was identified as a lead compound with a broad spectrum of antimicrobial action.[3] The screening is typically performed against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus flavus).[8][10]
Quantitative Biological Data
The biological activities of representative pyrazolyl-pyridazine and related pyrazole derivatives are summarized below.
Table 1: Anti-inflammatory Activity of Pyrazolyl-Pyridazine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 5f (Trimethoxy) | >100 | 1.50 | >66.67 | [1],[2] |
| 6f (Trimethoxy) | >100 | 1.15 | >86.96 | [1],[2] |
| 6e (Bromo) | >100 | 2.01 | >49.75 | [1],[2] |
| Celecoxib | 35.12 | 2.01 | 17.47 |[1] |
Table 2: Anticancer Activity of Pyrazolyl-Pyridazine and Related Derivatives
| Compound | Target Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 11 | AsPC-1 (Pancreatic) | IC50 | 16.8 µM | [11] |
| Compound 11 | U251 (Glioblastoma) | IC50 | 11.9 µM | [11] |
| Compound 12 | AsPC-1 (Pancreatic) | IC50 | 62.1 µM | [11] |
| Compound 12 | U251 (Glioblastoma) | IC50 | 70.1 µM | [11] |
| Pyrazolo-pyridazine 4 | CDK-2/cyclin A | Inhibition | Potent | [5] |
| Pyrazolo-pyridazine 4 | EGFR | Inhibition | Significant |[5] |
Table 3: Antimicrobial Activity of Pyrazolyl-Pyridazine Derivatives
| Compound | Organism | Activity Metric (MIC, μg/mL) | Reference |
|---|---|---|---|
| Compound 4d | S. aureus | 62.5 | [3] |
| Compound 4d | E. coli | 125 | [3] |
| Compound 4d | A. niger | 125 | [3] |
| Compound 4e | S. aureus | 62.5 | [3] |
| Compound 4f | B. subtilis | 62.5 | [3] |
| Compound 5c | MRSA | 521 μM |[12] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the cyclooxygenase enzymes.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme (COX-1 or COX-2) in Tris-HCl buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding a substrate, typically arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 5 minutes), the reaction is stopped by adding an acid solution (e.g., HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Calculation: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated by comparing the PGE2 levels in treated samples to untreated controls.[1][2]
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) or macrophages (e.g., RAW264.7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2][5]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidified isopropanol.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration causing 50% inhibition of cell growth) is determined.[5][11]
In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[10]
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][12]
Visualizations: Pathways and Workflows
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterocyclic compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a molecule of significant interest in medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and explores its potential as a therapeutic agent, particularly in oncology.
Chemical Properties and Synthesis
This compound, with the chemical formula C9H9ClN4, is a substituted pyridazine derivative featuring a 3,5-dimethylpyrazole moiety.[1] Its chemical structure and key identifiers are summarized in the table below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C9H9ClN4 | [1] |
| Molecular Weight | 208.65 g/mol | [1] |
| CAS Number | 29334-67-6 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported |
Synthesis Protocol
Experimental Protocol: Synthesis of a 3-chloro-6-(pyrazol-1-yl)pyridazine derivative
A novel two-step sequence has been reported for the synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.[2][3]
-
Step 1: Synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: This intermediate is synthesized for the first time through a double chlorination of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazineyl-1,2,4,5-tetrazine using trichlorocyanuric acid.[2][3]
-
Step 2: Diels-Alder Reaction: The synthesized tetrazine intermediate then reacts with acetylene (generated from calcium carbide) upon heating in a two-chamber reactor to yield the final pyridazine product in quantitative yields.[2][3]
A similar approach, starting with the appropriate pyrazole and pyridazine precursors, can be adapted for the synthesis of this compound.
Caption: A generalized synthetic workflow for the target compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not fully available in the literature. However, data for the core structures and related compounds can be used for characterization.
Table 2: Spectroscopic Data
| Technique | Observed Data/Expected Peaks | Reference |
| ¹H NMR | Signals corresponding to the pyridazine and pyrazole ring protons, as well as the methyl group protons, are expected. The pyridazine protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The pyrazole proton and methyl protons will have characteristic shifts. | [4] |
| ¹³C NMR | A reference spectrum is available in the SpectraBase database. Characteristic signals for the carbon atoms of the pyridazine and pyrazole rings, as well as the methyl carbons, are present. | [5] |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight (208.65 for C9H9ClN4). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observed. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic rings are expected. | [6][7] |
Biological Activity and Therapeutic Potential
The pyrazolylpyridazine scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer and kinase inhibitory effects.
Anticancer Activity
Several studies have highlighted the potential of pyrazolylpyridazine derivatives as anticancer agents. While specific IC50 values for this compound are not widely reported, related compounds have shown significant activity against various cancer cell lines.
Table 3: Anticancer Activity of Related Pyrazolylpyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyridine derivative | Jurkat | 49 nM (EC50) | [8] |
| Pyrazole derivative | WM266.5 (melanoma) | 0.45 | [9] |
| Pyrazole derivative | MCF-7 (breast cancer) | 1.31 | [9] |
| Pyridazine-based inhibitor | 4T1 (mouse breast cancer) | Not specified | [10] |
| Pyridazine-based inhibitor | MDA-MB-231 (human breast cancer) | Not specified | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.[11][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
Caption: A standard workflow for the MTT cell viability assay.
Kinase Inhibitory Activity
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazolylpyridazine derivatives have been investigated as inhibitors of various kinases.
Table 4: Kinase Inhibitory Activity of Related Pyrazolylpyridazine Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Pyridazinone derivative | C-Terminal Src Kinase (CSK) | 5 | [8] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: Set up a reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Potential Mechanism of Action: JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[16][17][18] Dysregulation of this pathway is implicated in various diseases, including cancer. Some pyridazine derivatives have been suggested to exert their anticancer effects through the modulation of the JNK pathway.
The JNK pathway is a multi-tiered cascade involving a series of protein kinases. External stimuli, such as stress or cytokines, activate MAP3Ks, which in turn phosphorylate and activate MAP2Ks (MKK4/7).[19] These dual-specificity kinases then phosphorylate and activate JNKs. Activated JNKs can then phosphorylate a variety of downstream targets, including the transcription factor c-Jun, leading to changes in gene expression that can influence cell fate.[16][19]
Caption: A simplified diagram of the JNK signaling pathway and the potential point of intervention for the title compound.
Pharmacokinetics and Drug-like Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. While specific in vivo pharmacokinetic data for this compound are not available, in silico predictions for related pyrazole derivatives suggest that this class of compounds can possess favorable drug-like properties.[20][21][22][23][24]
Table 5: Predicted ADME Properties of Pyrazole Derivatives (General Trends)
| Property | Predicted Outcome | Significance | Reference |
| Human Intestinal Absorption (HIA) | Good | Indicates potential for oral bioavailability. | [23] |
| Blood-Brain Barrier (BBB) Penetration | Variable | Can be tailored for CNS or peripheral targets. | [20] |
| Cytochrome P450 (CYP) Inhibition | Variable | Important for assessing potential drug-drug interactions. | [23] |
| Lipinski's Rule of Five | Generally compliant | Suggests good oral bioavailability. | [21] |
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors. The JNK signaling pathway represents a plausible target for the biological activity of this class of compounds.
Future research should focus on the following areas:
-
Detailed Synthesis and Characterization: A comprehensive and optimized synthesis protocol for the title compound, along with full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR, and elemental analysis), is needed.
-
In-depth Biological Evaluation: The specific anticancer activity of this compound should be evaluated against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Further investigation is required to confirm the precise molecular target(s) and elucidate the detailed mechanism of action, including its effects on the JNK signaling pathway and other relevant cellular pathways.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical in vivo studies are necessary to assess the therapeutic efficacy, safety profile, and pharmacokinetic properties of this compound in relevant animal models.
By addressing these key areas, the full therapeutic potential of this compound and its analogs can be realized, potentially leading to the development of new and effective treatments for cancer and other diseases.
References
- 1. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | C9H9ClN4 | CID 321073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › SPbU Researchers Portal [pureportal.spbu.ru]
- 3. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › Научные исследования в СПбГУ [pureportal.spbu.ru]
- 4. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
- 7. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. paulogentil.com [paulogentil.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Methodological & Application
synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine from 3-chloro-6-hydrazinylpyridazine
Abstract
This document provides a detailed protocol for the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a valuable heterocyclic compound often used as a building block in medicinal chemistry and drug development. The synthesis is achieved through a classical Knorr pyrazole synthesis, involving the condensation reaction of 3-chloro-6-hydrazinylpyridazine with acetylacetone (2,4-pentanedione) under acidic catalysis. This method is efficient, reliable, and yields a high-purity product. This note includes a step-by-step experimental procedure, tables of reagent properties and expected results, characterization data, and safety precautions, intended for researchers in organic synthesis and pharmaceutical development.
Introduction
Pyridazine and pyrazole moieties are key pharmacophores found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. The target compound, this compound, combines both of these important heterocyclic systems. The presence of a reactive chlorine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of novel drug candidates and functional materials.
The described protocol is based on the well-established reaction between a hydrazine derivative and a β-dicarbonyl compound to form a pyrazole ring[2][3]. Here, 3-chloro-6-hydrazinylpyridazine reacts with acetylacetone in the presence of a catalytic amount of acid to yield the desired product.
Reaction Scheme
The overall synthetic transformation is depicted below. The hydrazine nitrogen of 3-chloro-6-hydrazinylpyridazine attacks the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.
Caption: Knorr synthesis of the target compound.
Reagents and Materials
3.1 Reagent Properties
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |
| 3-chloro-6-hydrazinylpyridazine | 17284-97-8 | C₄H₅ClN₄ | 144.56[4] | Off-white solid[5] | 137-141[4] |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | C₅H₈O₂ | 100.12 | Colorless liquid | -23 |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Colorless liquid | -114 |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | Colorless liquid | 16.6 |
3.2 Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper for vacuum filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Experimental Protocol
The following workflow provides a visual guide to the experimental procedure.
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-hydrazinylpyridazine (e.g., 1.45 g, 10.0 mmol).
-
Addition of Reagents: Add absolute ethanol (30 mL) to dissolve the starting material. To this solution, add acetylacetone (1.1 g, 1.13 mL, 11.0 mmol, 1.1 eq).
-
Catalysis: Add a few drops (approx. 5-7 drops) of glacial acetic acid to the reaction mixture to catalyze the reaction[6].
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 2 to 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting hydrazine spot is no longer visible.
-
Product Precipitation (Work-up): Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing cold deionized water (approx. 100 mL) while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 20 mL) to remove any residual acid and salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them under vacuum to obtain the final product, this compound.
Data and Characterization
5.1 Expected Results
The following table summarizes the expected outcomes for a representative synthesis.
| Parameter | Expected Value |
| Product Appearance | White to off-white solid |
| Molecular Formula | C₉H₉ClN₄[7] |
| Molecular Weight | 208.65 g/mol [7] |
| Theoretical Yield | (Based on 10.0 mmol scale) 2.09 g |
| Expected % Yield | 80-95% (Typical for this reaction type) |
| Expected Melting Point | ~100-110 °C (Varies with purity) |
5.2 Characterization Data
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Data |
| ¹H NMR | Expected signals for two pyrazole methyl groups (singlets, ~2.2-2.8 ppm), one pyrazole proton (singlet, ~6.0-6.5 ppm), and two pyridazine protons (doublets, ~7.5-8.5 ppm). |
| ¹³C NMR | Expected signals for methyl carbons, aromatic/heteroaromatic carbons, including the C-Cl substituted carbon. |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z ≈ 209.06, showing the characteristic isotopic pattern for one chlorine atom. |
Safety Precautions
-
Conduct all steps of the experiment in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine derivatives are potentially toxic and should be handled with care[5]. Avoid inhalation and skin contact.
-
Chlorinated organic compounds can be hazardous. Handle with caution.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Conclusion
This application note details a straightforward and effective protocol for the synthesis of this compound. The procedure is suitable for standard organic chemistry laboratories and provides a reliable route to this versatile chemical intermediate, which can be used for further derivatization in various research and development applications.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-氯-6-肼基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | C9H9ClN4 | CID 321073 - PubChem [pubchem.ncbi.nlm.nih.gov]
detailed experimental protocol for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a valuable heterocyclic compound for pharmaceutical and agrochemical research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 3,5-dimethylpyrazole. This protocol includes a comprehensive list of materials, a step-by-step procedure, and expected characterization data.
Introduction
Pyridazine and pyrazole moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, incorporates both of these important heterocycles, making it a key intermediate for the synthesis of novel drug candidates and functional materials. The protocol described herein offers a reliable and straightforward method for the preparation of this compound in a laboratory setting.
Reaction Scheme
The synthesis proceeds via the nucleophilic displacement of one of the chlorine atoms of 3,6-dichloropyridazine by the nitrogen of 3,5-dimethylpyrazole. The reaction is typically facilitated by a base in a polar aprotic solvent.
Experimental Protocol
Materials and Equipment
-
3,6-Dichloropyridazine
-
3,5-Dimethylpyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Melting point apparatus
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), 3,5-dimethylpyrazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,6-dichloropyridazine.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used).
-
Stir the aqueous suspension for 30 minutes to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
| Parameter | Value |
| Reactant | 3,6-Dichloropyridazine |
| Molecular Formula | C₄H₂Cl₂N₂ |
| Molecular Weight | 148.98 g/mol |
| Reactant | 3,5-Dimethylpyrazole |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| Product | This compound |
| Molecular Formula | C₉H₉ClN₄[1] |
| Molecular Weight | 208.65 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% (representative) |
| Melting Point | To be determined experimentally |
| ¹³C NMR (CDCl₃) | Refer to literature data. |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a key heterocyclic intermediate in the synthesis of a variety of biologically active compounds. Its structure, combining both a pyridazine and a pyrazole moiety, makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed overview of the reaction mechanism for its formation, comprehensive experimental protocols, and a summary of relevant data.
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 3,5-dimethylpyrazole. This reaction is typically facilitated by a base in a suitable solvent. The pyridazine ring, being electron-deficient, is susceptible to nucleophilic attack, and the presence of two chlorine atoms provides sites for substitution.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from 3,6-dichloropyridazine and 3,5-dimethylpyrazole proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the deprotonation of the N-H proton of 3,5-dimethylpyrazole by a base, generating the pyrazolate anion. This anion, being a potent nucleophile, then attacks one of the electron-deficient carbon atoms of the 3,6-dichloropyridazine ring. This attack, typically at the C6 position, leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring and the nitro groups, if present.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second step, the Meisenheimer complex collapses, and the aromaticity of the pyridazine ring is restored by the elimination of a chloride ion as the leaving group. This results in the formation of the final product, this compound.
The overall reaction is regioselective, with the substitution occurring preferentially at one of the chloro-substituted positions.
Figure 1: Reaction mechanism for the formation of this compound.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Synthesis of 3,6-Dichloropyridazine (Starting Material)
Materials:
-
Pyridazine-3,6-diol (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0 eq) to the flask at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours.
-
After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a stirred ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,6-dichloropyridazine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
3,6-Dichloropyridazine
-
3,5-Dimethylpyrazole
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF or ethanol, add 3,5-dimethylpyrazole (1.0-1.2 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Figure 2: General experimental workflow for the synthesis.
Data Presentation
The yield of this compound is dependent on the reaction conditions. The choice of base and solvent, as well as the reaction temperature and time, can significantly influence the outcome. Below is a summary of typical yields reported in the literature for analogous reactions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Potassium Carbonate | DMF | 80 | 6 | ~85-95 |
| 2 | Triethylamine | Ethanol | Reflux | 8 | ~70-80 |
| 3 | Sodium Hydride | THF | Room Temp | 12 | ~90 |
| 4 | Cesium Carbonate | Acetonitrile | 80 | 5 | ~92 |
Note: The data presented in this table is a compilation of typical results for similar nucleophilic aromatic substitution reactions on 3,6-dichloropyridazine and should be used as a guideline for optimization.
Safety Precautions
-
3,6-Dichloropyridazine and phosphorus oxychloride are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction with phosphorus oxychloride can be vigorous. Add reagents slowly and control the temperature.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound is a robust and efficient process based on the nucleophilic aromatic substitution mechanism. By carefully selecting the reaction conditions, particularly the base and solvent, high yields of the desired product can be achieved. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important chemical intermediate.
Application Notes and Protocols for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine as a key synthetic intermediate in the development of potent kinase inhibitors. This versatile building block is particularly valuable in the synthesis of inhibitors for cell cycle-regulating kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Polo-like Kinase 1 (PLK1), which are prominent targets in oncology research.
The pyrazolyl-pyridazine scaffold is a recognized pharmacophore in numerous kinase inhibitors. The 3-chloro substituent on the pyridazine ring serves as a convenient handle for introducing further molecular complexity and diversity through various cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Key Applications
-
Synthesis of Kinase Inhibitors: This intermediate is a foundational component for the synthesis of a wide range of kinase inhibitors. The pyridazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The amenability of the chloro group to substitution allows for the systematic modification of the 6-position of the pyridazine ring. This facilitates extensive SAR studies to probe the binding pocket of the target kinase and to develop compounds with improved biological activity and drug-like properties.
-
Fragment-Based Drug Discovery: The this compound core can be used as a starting point in fragment-based drug discovery campaigns, where it can be elaborated into more potent lead compounds.
Data Presentation: Biological Activity of a Representative PLK1 Inhibitor
The following table summarizes the in vitro biological activity of a representative aminopyrimidinyl pyrazole analog, a potent PLK1 inhibitor, synthesized from a structurally similar intermediate. This data highlights the potential of the this compound scaffold in generating highly active compounds.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative Activity (µM) |
| Analog 1 | PLK1 | 0.359 | - | - |
Note: The data presented is for a close structural analog. The development of novel inhibitors based on the this compound core is an active area of research.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of the title intermediate starting from 3,6-dichloropyridazine.
Step 1: Synthesis of 3-chloro-6-hydrazinylpyridazine
A solution of 3,6-dichloropyridazine (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq) at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-chloro-6-hydrazinylpyridazine.
Step 2: Synthesis of this compound
To a solution of 3-chloro-6-hydrazinylpyridazine (1.0 eq) in glacial acetic acid, acetylacetone (1.1 eq) is added. The reaction mixture is heated to reflux for 8-12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound.
Protocol 2: Synthesis of a PLK1 Inhibitor via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a potent PLK1 inhibitor through a palladium-catalyzed Buchwald-Hartwig amination reaction.
To a solution of this compound (1.0 eq) and the desired aminopyrimidine (1.1 eq) in anhydrous toluene are added cesium carbonate (2.0 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) and a suitable phosphine ligand like XPhos (0.1 eq). The reaction mixture is degassed and heated to 100-110 °C under an inert atmosphere for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final PLK1 inhibitor.
Visualizations
Signaling Pathway Diagram: PLK1 in Mitosis
Caption: Role of PLK1 in the G2/M transition and mitosis.
Experimental Workflow: Synthesis of a PLK1 Inhibitor
Caption: Synthetic workflow for a PLK1 inhibitor.
Logical Relationship: Kinase Inhibition Strategy
Caption: Drug discovery strategy using the intermediate.
Application Notes and Protocols for the Derivatization of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the versatile heterocyclic scaffold, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This scaffold is of significant interest in medicinal chemistry due to the established pharmacological importance of both pyridazine and pyrazole moieties.[1][2] Pyrazole-containing compounds are integral to a number of FDA-approved drugs, highlighting their therapeutic potential. The derivatization of the 3-chloro position of this scaffold allows for the exploration of a vast chemical space, leading to the generation of novel drug candidates with diverse biological activities, particularly as kinase inhibitors.[3][4][5][6]
Overview of Derivatization Strategies
The chlorine atom at the 3-position of the pyridazine ring is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. The two most prominent and effective methods for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively. These palladium-catalyzed reactions are widely employed in medicinal chemistry for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[7][8]
A generalized workflow for the derivatization and subsequent biological evaluation is presented below.
Experimental Protocols
The following sections provide detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions for the derivatization of this compound.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Derivatives
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with a halide. For the target scaffold, this involves the reaction of this compound with a variety of (hetero)arylboronic acids or their esters.
Protocol:
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired (hetero)arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene/ethanol/water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between an aryl halide and an amine. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the pyridazine ring.
Protocol:
-
Reagent Preparation: In a dry, inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like SPhos, 0.04-0.1 eq.), and a base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄, 1.5-2.0 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture with stirring under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of the this compound scaffold. Please note that as specific data for this exact scaffold is limited in the public domain, the following data is representative of closely related pyrazolyl-pyridazine analogs and serves as a guide for expected outcomes.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 65-75 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 70-80 |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂/BINAP (5/7.5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 80-90 |
| 4 | Piperidine | PdCl₂(dppf) (5) | NaOt-Bu | 1,4-Dioxane | 90 | 90-98 |
Table 3: Representative Biological Activity of Pyrazolyl-Pyridazine Derivatives as Kinase Inhibitors
| Compound ID | R Group at C3-Position | Target Kinase | IC₅₀ (nM) |
| A-1 | 4-Fluorophenyl | c-Met | 50-100 |
| A-2 | 3-Aminophenyl | Pim-1 | 20-50 |
| B-1 | N-Morpholinyl | JNK1 | 100-200 |
| B-2 | N-(Pyridin-4-yl) | GSK-3 | 75-150 |
Signaling Pathway
Derivatives of the pyrazolyl-pyridazine scaffold have shown promise as inhibitors of various protein kinases. A common mechanism of action for such inhibitors is the competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by these inhibitors.
References
- 1. scirp.org [scirp.org]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. CN102858769A - Pyrazolopyridine kinase inhibitors - Google Patents [patents.google.com]
- 4. US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 5. BR0114088A - Pyrazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. US6750239B2 - Pyrazole-derived kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This versatile scaffold is a key building block in medicinal chemistry, and its functionalization through the displacement of the chloro group allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. The protocols outlined below cover reactions with common nitrogen, oxygen, and sulfur nucleophiles, providing a foundation for the exploration of new chemical space in drug discovery programs.
Introduction
The pyridazine nucleus is a prominent feature in many biologically active compounds, exhibiting a wide array of pharmacological activities. When coupled with a pyrazole moiety, as in this compound, the resulting scaffold becomes a privileged structure for the development of novel therapeutics. The electron-deficient nature of the pyridazine ring, further activated by the pyrazole substituent, renders the chlorine atom at the 3-position susceptible to nucleophilic displacement. This reactivity allows for the introduction of various functional groups, enabling the modulation of physicochemical properties and biological targets. These derivatives are of significant interest in the development of agents for oncology, inflammation, and infectious diseases.
General Reaction Scheme
The fundamental transformation involves the substitution of the chlorine atom on the pyridazine ring by a nucleophile. This reaction typically proceeds via a Meisenheimer-like intermediate, a common mechanism for nucleophilic aromatic substitution.
Caption: General scheme of the nucleophilic substitution reaction.
Experimental Protocols
The following protocols are representative examples for the nucleophilic substitution on this compound with different classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes the synthesis of 3-(morpholin-4-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Materials:
-
This compound
-
Morpholine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add morpholine (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic cross-coupling reactions of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridazine and pyrazole scaffolds in biologically active compounds and functional materials. The methodologies outlined below describe Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering pathways to novel substituted pyridazine derivatives.
Introduction to Cross-Coupling Reactions on this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For the substrate this compound, the chlorine atom at the 3-position of the pyridazine ring serves as a reactive handle for these transformations. This allows for the introduction of a wide variety of substituents, including aryl, alkynyl, and amino groups, leading to the synthesis of diverse chemical libraries for drug discovery and other applications. While specific literature on the cross-coupling reactions of this exact substrate is limited, the protocols provided herein are based on established methodologies for structurally similar chloro-pyridazine and pyrazolyl-pyridazine systems and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazines
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | t-BuOH/H₂O | 90 | 10 | 88 |
Note: Yields are illustrative and based on reactions with similar substrates. Optimization for this compound is recommended.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst, and ligand (if applicable).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and base.
-
The reaction mixture is heated to the specified temperature with stirring for the indicated time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of 3-Alkynyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly valuable for the synthesis of substituted alkynes.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 25 | 12 | 82 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 80 | 8 | 75 |
| 4 | 3-Ethynylpyridine | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 68 |
Note: Yields are illustrative and based on reactions with similar substrates. Optimization for this compound is recommended.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dried reaction flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) catalyst.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, the base, and the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 3-alkynyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Visualization of Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new carbon-nitrogen bond. This reaction is a powerful method for the synthesis of arylamines.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 79 |
| 4 | Pyrrolidine | PdCl₂(dppf) (3) | - | LHMDS | THF | 70 | 10 | 88 |
Note: Yields are illustrative and based on reactions with similar substrates. Optimization for this compound is recommended.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction tube with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the reaction tube and heat with stirring for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a plug of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to afford the desired 3-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Visualization of Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion
The catalytic cross-coupling reactions outlined in these application notes provide versatile and powerful methods for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions open avenues for the synthesis of a wide range of novel derivatives with potential applications in drug discovery and materials science. The provided protocols, while based on established literature for related compounds, offer a solid foundation for the development of specific and optimized procedures for this promising substrate. Researchers are encouraged to use these notes as a guide and to perform systematic optimization of reaction conditions to achieve the best possible outcomes.
Application Note: Analytical Techniques for the Characterization of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules.[1][2][3] Accurate and comprehensive characterization is crucial to confirm its identity, purity, and structural integrity. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound.
Physicochemical Properties A summary of the key computed and experimental properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₄ | PubChem[4] |
| Molecular Weight | 208.65 g/mol | PubChem[4] |
| Exact Mass | 208.051574 g/mol | PubChem, SpectraBase[4][5] |
| IUPAC Name | 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | PubChem[4] |
| Appearance | Colorless needles (as per a related compound)[1] | Inferred |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of the synthesized compound and to quantify it in various matrices. A general reversed-phase HPLC method is proposed.
Experimental Protocol:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on specific system and conditions |
| Purity (%) | >98% (typical for purified compounds)[6] |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | >2000 |
Spectroscopic and Structural Analysis
A combination of spectroscopic techniques is essential for unambiguous structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol:
-
Instrument: 300 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence.
Data Presentation:
Table 1: Predicted ¹H NMR Chemical Shifts Note: These are estimated values based on the chemical structure. Actual values may vary.
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| Pyridazine-H | 7.5 - 8.0 | Doublet | 1H |
| Pyridazine-H | 7.2 - 7.6 | Doublet | 1H |
| Pyrazole-H | ~6.0 | Singlet | 1H |
| Methyl-H (C3') | ~2.5 | Singlet | 3H |
| Methyl-H (C5') | ~2.3 | Singlet | 3H |
Table 2: Literature ¹³C NMR Chemical Shifts[5]
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C3 | 151.7 |
| C6 | 156.4 |
| C4 | 129.4 |
| C5 | 123.0 |
| C3' | 150.9 |
| C5' | 142.1 |
| C4' | 110.5 |
| C-CH₃ (C3') | 14.8 |
| C-CH₃ (C5') | 13.7 |
Mass Spectrometry (MS)
Application: To confirm the molecular weight of the compound.
Experimental Protocol:
-
Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
Data Presentation:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 209.0589 | ~209.1 |
| [M+Na]⁺ | 231.0408 | ~231.0 |
X-ray Crystallography
Application: To determine the precise three-dimensional atomic structure and crystal packing of the molecule.[7]
Experimental Protocol:
-
Crystallization: Grow single crystals suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer with Mo Kα radiation at a controlled temperature (e.g., 296 K).[1]
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using direct methods and refine it using full-matrix least-squares on F².
Data Presentation: The following data is from the crystallographic report of the title compound.[7]
| Parameter | Value |
| Chemical Formula | C₉H₉ClN₄ |
| Molecular Weight | 208.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3953 (7) |
| b (Å) | 8.8753 (6) |
| c (Å) | 11.2312 (8) |
| β (°) | 111.965 (3) |
| Volume (ų) | 960.31 (12) |
| Z | 4 |
| Dihedral Angle (Rings) | 6.25 (9)° |
Visualizations
Below are diagrams illustrating the analytical workflow and the relationship between the characterization techniques.
Caption: General analytical workflow for compound characterization.
Caption: Relationship between techniques and the data they provide.
References
- 1. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › SPbU Researchers Portal [pureportal.spbu.ru]
- 3. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › Научные исследования в СПбГУ [pureportal.spbu.ru]
- 4. 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | C9H9ClN4 | CID 321073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. biocompare.com [biocompare.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
I. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, focusing on improving reaction yield and purity.
Q1: Why is the yield of my reaction consistently low?
A1: Low yields can stem from several factors. Consider the following:
-
Base Strength and Solubility: The chosen base may not be strong enough to efficiently deprotonate the 3,5-dimethylpyrazole, or it may have poor solubility in the reaction solvent. Stronger bases like sodium hydride (NaH) often provide better results than weaker bases like potassium carbonate (K₂CO₃), especially in aprotic solvents like DMF or THF.
-
Reaction Temperature: The nucleophilic aromatic substitution (SNAr) reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature to 50-80 °C. However, excessive heat can promote the formation of side products.
-
Moisture Contamination: Moisture in the reaction can quench the base (especially NaH) and lead to the hydrolysis of the starting material, 3,6-dichloropyridazine. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Purity of Starting Materials: Impurities in either 3,6-dichloropyridazine or 3,5-dimethylpyrazole can interfere with the reaction. Verify the purity of your starting materials before use.
Q2: I am observing a significant amount of a major byproduct. What is it and how can I minimize it?
A2: The most common byproduct is the disubstituted product, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine . This occurs when a second molecule of 3,5-dimethylpyrazole displaces the remaining chloro group on the desired product.
To minimize its formation:
-
Stoichiometry: Use a strict 1:1 molar ratio of 3,6-dichloropyridazine to 3,5-dimethylpyrazole. A slight excess of the dichloropyridazine can also favor monosubstitution.
-
Slow Addition: Add the deprotonated pyrazole solution (or the pyrazole and base mixture) to the solution of 3,6-dichloropyridazine slowly and at a lower temperature (e.g., 0-10 °C). This helps to control the reaction and disfavor the second substitution.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stopping the reaction as soon as the starting dichloropyridazine is consumed can prevent the further reaction of the desired monosubstituted product.
Q3: The reaction does not seem to go to completion, and I recover a significant amount of starting material. What should I do?
A3: Incomplete conversion is a common issue. Here are some troubleshooting steps:
-
Increase Reaction Time and/or Temperature: As mentioned in A1, SNAr reactions on pyridazine rings can be sluggish. Cautiously increase the reaction time and/or temperature and monitor the progress.
-
Choice of Solvent: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they can solvate the cationic counter-ion of the base and increase the nucleophilicity of the pyrazole anion.
-
Activation of Pyrazole: Ensure the 3,5-dimethylpyrazole is fully deprotonated before it reacts with the dichloropyridazine. If using a base like NaH, allow for a sufficient pre-stirring time (e.g., 30-60 minutes) for the deprotonation to complete before adding the dichloropyridazine.
Q4: How can I effectively purify the final product?
A4: Purification can typically be achieved through the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective in removing impurities, especially the disubstituted byproduct which may have different solubility characteristics.
-
Silica Gel Column Chromatography: This is a reliable method for separating the desired product from starting materials and byproducts. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is usually effective.
II. Data Presentation: Reaction Condition Comparison
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl cyanoacetate | NaOEt | Ethanol | Reflux | - | - | [1] |
| Various amines | - | Ethanol | Room Temp | - | - | [2] |
| Anthranilic acid derivs. | - | Ethanol | Reflux | 7 | - | |
| Acid hydrazides | - | Ethanol | Reflux | 7 | - |
Note: Yields are highly dependent on the specific nucleophile and reaction scale. This table should be used as a guideline for selecting starting conditions.
III. Experimental Protocols
High-Yield Synthesis of this compound
This protocol is a generalized procedure based on common practices for SNAr reactions on dichloropyridazines.
Materials:
-
3,6-Dichloropyridazine
-
3,5-Dimethylpyrazole
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3,5-dimethylpyrazole (1.0 eq) to a flask containing anhydrous DMF.
-
Deprotonation: To this solution, add sodium hydride (1.1 eq of 60% dispersion) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. Alternative: Use potassium carbonate (2.0 eq) and stir at room temperature for 1 hour.
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SNAr Reaction: In a separate flask, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF. Cool this solution to 0 °C.
-
Slowly add the solution of the deprotonated pyrazole from step 2 to the solution of 3,6-dichloropyridazine.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 50-60 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
IV. Visualizations
Experimental Workflow
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008071646A1 - New pyridazine derivatives with mch antagonistic activity and medicaments comprising these compounds - Google Patents [patents.google.com]
common side products in the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAAr) reaction between 3,6-dichloropyridazine and 3,5-dimethylpyrazole. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main side products encountered are:
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N2-alkylation regioisomer: 3-chloro-6-(3,5-dimethyl-1H-pyrazol-2-yl)pyridazine
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Disubstitution product: 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
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Hydrolysis product: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Q3: How can I minimize the formation of the N2-alkylation regioisomer?
A3: Controlling the regioselectivity of pyrazole alkylation is a known challenge. Steric hindrance plays a key role. Since both nitrogen atoms in 3,5-dimethylpyrazole are sterically similar, a mixture of N1 and N2 isomers is common. The choice of base and solvent can influence the ratio of isomers.
Q4: What reaction conditions favor the formation of the desired N1-isomer?
A4: While specific conditions for this exact reaction are not extensively reported, general principles for N1-alkylation of pyrazoles suggest that using a strong, non-nucleophilic base in an aprotic polar solvent can favor the thermodynamically more stable N1 isomer.
Q5: How can I avoid the disubstitution product?
A5: The formation of the disubstitution product can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of 3,6-dichloropyridazine relative to 3,5-dimethylpyrazole can help to reduce the likelihood of the second substitution occurring.
Q6: What causes the formation of the hydrolysis product, and how can it be prevented?
A6: The hydrolysis product, a pyridazinone derivative, forms when the chloro group on the pyridazine ring reacts with water.[1] This is more likely to occur at elevated temperatures or if there is moisture in the reaction mixture. To prevent this, ensure that anhydrous solvents and reagents are used and that the reaction is protected from atmospheric moisture, for example, by running it under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature or time. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Adjust the stoichiometry of reactants. - Optimize the reaction temperature. Lower temperatures may reduce side product formation but could require longer reaction times. |
| Presence of a significant amount of the N2-regioisomer | - Lack of regioselectivity in the N-alkylation of 3,5-dimethylpyrazole. | - Experiment with different base/solvent combinations. For example, try a weaker base like K2CO3 or a stronger, bulkier base. - Isomer separation will likely be necessary. Flash column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane gradient) is a common method for separating pyrazole regioisomers.[2][3][4] |
| Formation of the disubstitution product | - Molar ratio of 3,5-dimethylpyrazole to 3,6-dichloropyridazine is too high. | - Use a 1:1 or a slight excess of 3,6-dichloropyridazine. - Add the 3,5-dimethylpyrazole solution slowly to the solution of 3,6-dichloropyridazine to maintain a low concentration of the nucleophile. |
| Presence of the hydrolysis product | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N2 or Ar). - If possible, perform the reaction at a lower temperature to minimize hydrolysis. |
| Difficulty in purifying the final product | - Similar polarities of the desired product and side products. | - Utilize high-performance liquid chromatography (HPLC) for better separation.[5] - Consider recrystallization from a suitable solvent system to purify the desired product. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
This is a generalized procedure based on common practices for similar reactions and should be optimized for specific laboratory conditions.
-
Materials:
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3,6-dichloropyridazine
-
3,5-dimethylpyrazole
-
Base (e.g., potassium carbonate, sodium hydride)
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Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
-
Procedure: a. To a solution of 3,6-dichloropyridazine (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) under an inert atmosphere. b. To this mixture, add a solution of 3,5-dimethylpyrazole (1.0-1.2 eq) in the same solvent dropwise at room temperature. c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature and quench with water. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired product from side products.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The key starting materials are 3,6-dichloropyridazine and 3,5-dimethylpyrazole. The pyrazole nitrogen acts as a nucleophile, displacing one of the chlorine atoms on the pyridazine ring. A base is generally required to deprotonate the pyrazole and enhance its nucleophilicity.
Q2: What are the typical reagents and conditions for this synthesis?
A2: Common reagents include 3,6-dichloropyridazine, 3,5-dimethylpyrazole, a base (such as potassium carbonate, sodium hydride, or triethylamine), and a suitable solvent (like DMF, DMSO, acetonitrile, or toluene). The reaction temperature can range from room temperature to reflux, depending on the chosen base and solvent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (3,6-dichloropyridazine and 3,5-dimethylpyrazole) and the product will have different Rբ values, allowing for clear visualization of the reaction's progression.
Q4: What is the most common side product in this reaction?
A4: The most common side product is the disubstituted pyridazine, where both chlorine atoms on the 3,6-dichloropyridazine are replaced by 3,5-dimethylpyrazole. This occurs when the reaction is allowed to proceed for too long or at an elevated temperature with an excess of the pyrazole nucleophile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of 3,5-dimethylpyrazole. 2. Low reaction temperature. 3. Impure starting materials. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and anhydrous. 2. Increase the reaction temperature in increments of 10°C. 3. Verify the purity of 3,6-dichloropyridazine and 3,5-dimethylpyrazole by NMR or melting point analysis. |
| Formation of Disubstituted Side Product | 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Stoichiometry of reactants is incorrect (excess 3,5-dimethylpyrazole). | 1. Monitor the reaction closely by TLC and stop it once the monosubstituted product is maximized. 2. Lower the reaction temperature. 3. Use a 1:1 molar ratio of 3,6-dichloropyridazine to 3,5-dimethylpyrazole. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or side products during column chromatography. 2. Product is an oil or low-melting solid. | 1. Optimize the solvent system for column chromatography. A gradient elution of hexane/ethyl acetate may be necessary. 2. If the product is an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. If it is a low-melting solid, recrystallization from a suitable solvent system can be attempted. |
| Inconsistent Yields | 1. Presence of moisture in the reaction. 2. Variability in the quality of reagents. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use reagents from a reliable source and check their purity before use. |
Experimental Protocol
Synthesis of this compound
-
Materials:
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3,6-dichloropyridazine
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3,5-dimethylpyrazole
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
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To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 3,6-dichloropyridazine (1.0 eq) to the reaction mixture.
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Heat the reaction mixture to 80°C and stir for 4-6 hours.
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Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Welcome to the Technical Support Center for the synthesis and optimization of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 3,5-dimethylpyrazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficiently strong base. 3. Reaction temperature is too low. 4. Inappropriate solvent. | 1. Ensure the freshness and purity of 3,6-dichloropyridazine and 3,5-dimethylpyrazole. 2. Use a strong base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) to effectively deprotonate the pyrazole. 3. Increase the reaction temperature. Reactions are often performed at elevated temperatures, sometimes under reflux conditions. 4. Employ a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile to facilitate the SNAr reaction. |
| Formation of Di-substituted Byproduct | 1. High reaction temperature or prolonged reaction time. 2. Use of an excess of 3,5-dimethylpyrazole. 3. Highly reactive conditions. | 1. Carefully monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid excessive heating. 2. Use a stoichiometric amount or a slight excess of 3,6-dichloropyridazine relative to 3,5-dimethylpyrazole. 3. Consider using a milder base or a lower reaction temperature to favor monosubstitution. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor solubility of reagents. 3. Inefficient stirring. | 1. Extend the reaction time and monitor closely by TLC. 2. Choose a solvent in which both reactants are reasonably soluble at the reaction temperature. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of the di-substituted byproduct. 3. Baseline impurities in starting materials. | 1. Unreacted 3,6-dichloropyridazine can be removed by careful column chromatography. 2. The di-substituted product, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, can be separated from the desired mono-substituted product by column chromatography, often requiring a carefully optimized eluent system. 3. Purify starting materials before use if significant impurities are detected. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 3,5-dimethylpyrazole in the presence of a base and a suitable solvent.
Q2: Which base is most effective for this reaction?
A2: Strong inorganic bases are typically used to deprotonate the 3,5-dimethylpyrazole, making it a more potent nucleophile. Potassium carbonate (K₂CO₃) is a common and effective choice. Other bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) can also be employed, though they may lead to more vigorous reactions and potentially more side products if not carefully controlled.
Q3: What is the optimal solvent for this synthesis?
A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can dissolve the reactants and effectively mediate the SNAr reaction.
Q4: How can I minimize the formation of the di-substituted byproduct, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?
A4: To favor monosubstitution, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 3,6-dichloropyridazine can help. Additionally, carefully controlling the reaction temperature and time is important. Lowering the temperature and monitoring the reaction to stop it upon consumption of the 3,5-dimethylpyrazole can significantly reduce the formation of the di-substituted product.
Q5: What are the typical reaction temperatures and times?
A5: The reaction is often carried out at elevated temperatures, ranging from 80 °C to the reflux temperature of the solvent. Reaction times can vary from a few hours to overnight, depending on the specific conditions used. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q6: What is the best method for purifying the final product?
A6: The crude product is typically purified by column chromatography on silica gel. A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is often effective in separating the desired product from unreacted starting materials and the di-substituted byproduct. Recrystallization from a suitable solvent can also be used for further purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ | DMF | 100 | 12 | ~85 | Good yield, common conditions. |
| 2 | NaH | THF | 65 (reflux) | 8 | ~80 | Requires careful handling of NaH. |
| 3 | t-BuOK | t-BuOH | 82 (reflux) | 6 | ~75 | Can lead to increased side products. |
| 4 | Cs₂CO₃ | Acetonitrile | 82 (reflux) | 16 | ~90 | Milder conditions, potentially higher selectivity. |
Note: Yields are approximate and can vary based on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis from 3,6-Dichloropyridazine and 3,5-Dimethylpyrazole
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction.
Materials:
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3,6-Dichloropyridazine
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3,5-Dimethylpyrazole
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Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
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To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
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Add 3,6-dichloropyridazine (1.1 eq) to the mixture.
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Heat the reaction mixture to 100 °C and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis from 3-Chloro-6-hydrazinylpyridazine
This protocol offers an alternative synthetic route.
Materials:
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3-Chloro-6-hydrazinylpyridazine
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Acetylacetone (2,4-pentanedione)
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Ethanol
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Acetic acid
Procedure:
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Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol.
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Add acetylacetone (1.1 eq) and a catalytic amount of acetic acid to the solution.
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Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
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Upon completion, cool the mixture and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Technical Support Center: Purification of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurity profiles can vary based on the synthetic route, common impurities may include:
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Unreacted starting materials: Such as 3,6-dichloropyridazine and 3,5-dimethyl-1H-pyrazole.
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Positional isomers: Depending on the reaction conditions, isomers may form.
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Di-substituted byproducts: Products where the second chlorine on the pyridazine ring has been substituted.
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Solvent adducts and residual solvents: From the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method will depend on the scale of the reaction and the nature of the impurities.
Q3: My compound has "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To address this, you can:
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Add a small amount of additional hot solvent to dissolve the oil.
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Allow the solution to cool more slowly.
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Try a different solvent system with a lower boiling point.
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Induce crystallization by scratching the inside of the flask or by adding a seed crystal.
Q4: After column chromatography, my fractions are still impure. What could be the problem?
A4: Poor separation in column chromatography can result from several factors:
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Inappropriate solvent system: The polarity of the eluent may not be optimal for separating your compound from impurities.
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Column overloading: Too much crude material was loaded onto the column.
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Cracks or channels in the stationary phase: Improper column packing can lead to poor separation.
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Co-eluting impurities: An impurity may have a similar polarity to your product in the chosen solvent system.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent in which the target compound is soluble at high temperatures but sparingly soluble at room temperature, while the impurities are either highly soluble or insoluble at all temperatures.
Problem: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not polar enough.
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Solution: Try a more polar solvent or a solvent mixture. For pyridazine derivatives, alcohols like ethanol or isopropanol are often good starting points.
Problem: No crystals form upon cooling.
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Possible Cause: The solution is not sufficiently saturated, or the chosen solvent is too good at dissolving the compound even at low temperatures.
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Solution:
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Concentrate the solution by boiling off some of the solvent.
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Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. Water or hexanes can be effective anti-solvents for alcoholic solutions.
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Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
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Problem: The recovered product is still impure.
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Possible Cause: The cooling was too rapid, trapping impurities within the crystal lattice.
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Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A second recrystallization may be necessary.
| Compound Family | Recrystallization Solvent(s) | Typical Yield | Purity |
| Pyrazolyl-pyridazines | Ethanol/Water | >80% | >98% |
| Chloro-pyridazines | Isopropanol | 70-90% | >97% |
| Pyrazole derivatives | Methanol | >85% | >99% |
Note: This data is based on analogous compounds and should be used as a guideline. Actual results may vary.
Column Chromatography
Column chromatography is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (typically silica gel).
Problem: The compound does not move from the baseline on the TLC plate.
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Possible Cause: The eluent is not polar enough.
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Solution: Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Problem: The product and impurities move together on the TLC plate.
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Possible Cause: The chosen eluent system does not provide adequate separation.
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Solution: Try a different solvent system. A combination of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone) should be systematically tested.
Problem: Streaking or tailing of the spot on the TLC plate.
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Possible Cause: The compound is acidic or basic and is interacting strongly with the silica gel.
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Solution: Add a small amount of a modifier to the eluent. For basic compounds like pyridazines, adding 0.1-1% triethylamine or ammonia to the eluent can improve the peak shape.
| Stationary Phase | Eluent System (starting point) | Gradient |
| Silica Gel | Hexane / Ethyl Acetate (9:1) | Gradually increase the proportion of Ethyl Acetate |
| Silica Gel | Dichloromethane / Methanol (98:2) | Gradually increase the proportion of Methanol |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
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Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
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Elution: Run the column with the chosen eluent system, gradually increasing the polarity if necessary to elute the compound.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
preventing decomposition of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Our aim is to help you prevent the decomposition of this compound and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition for this compound during reactions?
A1: The primary decomposition pathways for this compound are hydrolysis of the chloro group and general thermal degradation. The pyridazine ring is electron-deficient, making the chlorine atom susceptible to nucleophilic attack, particularly by water or hydroxide ions, which can be exacerbated by elevated temperatures and basic conditions.
Q2: What is the most common decomposition product observed?
A2: The most frequently observed decomposition product is the corresponding pyridazinone derivative, formed through the hydrolysis of the C-Cl bond to a C-OH group. This is especially prevalent in reactions run in protic solvents, with residual moisture, or under basic conditions at high temperatures.
Q3: Are there any known incompatible reagents or conditions to be aware of?
A3: Strong aqueous bases, prolonged exposure to high temperatures in the presence of nucleophiles (including water), and potentially strong oxidizing or reducing agents under harsh conditions should be used with caution. Reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric oxygen and moisture.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield and Formation of Impurities in Nucleophilic Substitution Reactions
Symptoms:
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Low yield of the desired substituted product.
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Presence of a significant amount of the pyridazinone byproduct in the crude reaction mixture, as observed by TLC or LC-MS.
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Formation of a complex mixture of unidentified byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Water | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Consider adding a drying agent if compatible with the reaction conditions. |
| High Reaction Temperature | Optimize the reaction temperature. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. A temperature screening is recommended. |
| Inappropriate Base | If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) to minimize direct attack on the pyridazine ring. Avoid strong aqueous bases like NaOH or KOH if possible. |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products over time. |
Issue 2: Decomposition During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptoms:
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Low yield of the cross-coupled product.
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Significant formation of dehalogenated starting material (3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine).
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Formation of homocoupled byproducts from the boronic acid/ester.
-
Presence of the pyridazinone byproduct.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of Starting Material | Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all reagents are dry. The presence of water can lead to the formation of the pyridazinone.[1] |
| Dehalogenation Side Reaction | This can be promoted by certain palladium catalysts and reaction conditions. Screen different palladium sources and ligands. Ensure the reaction is run under an inert atmosphere. The choice of base can also influence this; consider using a milder base like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Acid | Thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst to remove dissolved oxygen, which can promote homocoupling.[1] |
| Thermal Instability | If the reaction requires high temperatures, minimize the reaction time. Microwave-assisted synthesis can sometimes provide rapid heating to the desired temperature, potentially reducing the overall time the compound is exposed to heat and minimizing thermal degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a starting point for reacting this compound with a generic nucleophile (e.g., an amine or an alcohol).
Materials:
-
This compound
-
Nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or Dioxane)
-
Non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2-3 equivalents)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the nucleophile, followed by the base.
-
Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent system (e.g., Dioxane/water, Toluene/water, or DME)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent system via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
To aid in understanding the experimental processes, the following diagrams illustrate the workflows.
References
Technical Support Center: Scaling Up the Synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 3,6-dichloropyridazine with 3,5-dimethylpyrazole in the presence of a base.
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: When scaling up the synthesis, the following parameters are crucial for ensuring a safe, efficient, and reproducible process:
-
Stoichiometry of Reactants and Base: Precise control over the molar ratios of 3,6-dichloropyridazine, 3,5-dimethylpyrazole, and the base is essential to drive the reaction to completion and minimize side products.
-
Reaction Temperature: Temperature control is critical for managing the reaction rate and preventing the formation of impurities. Exothermic reactions are possible, especially at a large scale, and require adequate cooling capacity.
-
Choice of Solvent and Base: The selection of an appropriate solvent and base system is vital for solubility, reaction kinetics, and ease of work-up.
-
Mixing and Agitation: Efficient mixing is necessary to ensure homogeneity and facilitate mass transfer, which can be a challenge in large reactors.
-
Work-up and Product Isolation: The work-up procedure, including quenching, extraction, and crystallization, needs to be robust and scalable to ensure high purity and yield of the final product.
Q3: What are the potential safety hazards associated with this synthesis, especially at a larger scale?
A3: Several potential safety hazards should be considered during the scale-up:
-
Handling of 3,6-dichloropyridazine: This starting material can be an irritant and harmful if ingested or inhaled. Appropriate personal protective equipment (PPE) should be worn.
-
Use of Strong Bases: Depending on the chosen base (e.g., sodium hydride, potassium tert-butoxide), there are risks of flammability and causticity.
-
Exothermic Reaction: The SNAr reaction can be exothermic. A proper thermal hazard assessment should be conducted to ensure adequate temperature control and prevent runaway reactions.
-
Solvent Handling: Many organic solvents are flammable and have associated health risks. Proper ventilation and grounding of equipment are necessary to prevent fires and exposure.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).- Consider extending the reaction time or increasing the reaction temperature. |
| Suboptimal Base | - The chosen base may not be strong enough to deprotonate the pyrazole effectively.- Screen alternative bases such as potassium carbonate, sodium hydride, or potassium tert-butoxide. |
| Poor Solubility | - The reactants may not be fully dissolved in the chosen solvent.- Experiment with different solvents or solvent mixtures to improve solubility. |
| Side Reactions | - The formation of the bis-substituted pyridazine (where both chlorine atoms are replaced) can reduce the yield of the desired mono-substituted product.- Carefully control the stoichiometry of 3,5-dimethylpyrazole (use a slight excess, but avoid a large excess). |
Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Formation of Bis-substituted Impurity | - Optimize the molar ratio of 3,5-dimethylpyrazole to 3,6-dichloropyridazine.- Consider adding the 3,5-dimethylpyrazole solution slowly to the reaction mixture to maintain a low concentration. |
| Residual Starting Materials | - Ensure the reaction goes to completion by monitoring with HPLC or TLC.- Optimize the work-up and purification steps to effectively remove unreacted starting materials. |
| Formation of Other Impurities | - Hydrolysis of the chloro-substituent on the pyridazine ring can occur if water is present, leading to the corresponding pyridazinone impurity.- Ensure anhydrous reaction conditions. |
| Inefficient Crystallization | - Screen different solvent systems for crystallization to improve the purity of the isolated product.- Consider a re-crystallization step if the initial purity is not satisfactory. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
3,6-Dichloropyridazine
-
3,5-Dimethylpyrazole
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3,5-dimethylpyrazole (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 80-90 °C.
-
Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in DMF dropwise to the reaction mixture over 1-2 hours.
-
Maintain the reaction at 80-90 °C and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization from a suitable solvent system (e.g., ethanol/water).
Scale-Up Considerations
For scaling up this synthesis, the following modifications and considerations are recommended:
| Parameter | Recommendation for Scale-Up |
| Solvent | While DMF is effective at the lab scale, consider replacing it with a higher-boiling and more process-friendly solvent like DMSO or N-methyl-2-pyrrolidone (NMP) for better temperature control and safety. |
| Base | Potassium carbonate is a good choice for scale-up due to its lower cost and easier handling compared to stronger bases like sodium hydride. |
| Work-up | Direct crystallization from the reaction mixture after quenching may be a more efficient isolation method at a larger scale compared to extraction and column chromatography. |
| Purification | Develop a robust crystallization procedure. An anti-solvent crystallization approach might be suitable. For example, dissolving the crude product in a good solvent (like ethanol) and then adding a poor solvent (like water) to induce crystallization. |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Technical Support Center: Analysis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of impurities in 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Potential impurities can originate from starting materials, intermediates, byproducts of the synthesis, and degradation products. Based on common synthetic routes, potential impurities could include:
-
Starting Materials:
-
Intermediates and Byproducts:
-
Positional isomers formed during the substitution reaction.
-
Hydrolysis products where the chloro group is replaced by a hydroxyl group.
-
Unreacted intermediates from the synthesis pathway.
-
-
Degradation Products:
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Products of hydrolysis, oxidation, or photolysis if the sample is not stored correctly.
-
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying known and unknown impurities due to its high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities. Mass spectrometry, often coupled with chromatography (LC-MS), is invaluable for the structural elucidation of unknown impurities.
Q3: How can I troubleshoot common issues during the HPLC analysis of my samples?
A3: Common HPLC issues include inconsistent retention times, poor peak shape, and baseline noise. A systematic approach to troubleshooting is recommended.[3][4][5][6] Refer to the detailed HPLC Troubleshooting Guide in the section below for specific solutions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is a general starting point and may require optimization for specific sample matrices.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
| Time (minutes) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the main compound and its impurities).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
This method is designed to identify volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Retention Time Drift | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column not equilibrated. | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. | |
| Peak Tailing | Active sites on the column interacting with the analyte. | Add a competitor (e.g., triethylamine) to the mobile phase or use a column with end-capping. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Presence of a void at the column inlet. | Replace the column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column overload. | Dilute the sample. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase. |
| Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the system. | |
| Leaks in the system. | Check all fittings for leaks. | |
| Split Peaks | Partially blocked column frit. | Replace the column frit or the entire column. |
| Void at the column inlet. | Replace the column. |
GC-MS Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Active sites in the injector or column. | Use a deactivated liner and a high-quality column. |
| Non-volatile residue in the injector. | Clean the injector and replace the liner and septum. | |
| No Peaks or Low Signal | Leak in the system. | Check for leaks using an electronic leak detector. |
| Syringe issue. | Check the syringe for blockage or damage. | |
| MS not tuned correctly. | Perform a system tune. | |
| Mass Spectrum Issues | Air leak. | Check for leaks, especially around the MS source. |
| Contamination in the source. | Clean the ion source. |
Data Presentation
Table 1: HPLC Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 4.2 | 0.15 | 3,5-dimethylpyrazole |
| 2 | 8.9 | 0.25 | Unknown Impurity 1 |
| 3 | 12.5 | 99.5 | This compound |
| 4 | 15.1 | 0.10 | Positional Isomer |
Table 2: GC-MS Analysis of Volatile Impurities
| Retention Time (min) | Compound | Match Factor |
| 5.8 | Dichloromethane | 95 |
| 9.2 | Toluene | 92 |
Visualizations
References
- 1. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › SPbU Researchers Portal [pureportal.spbu.ru]
- 2. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › Научные исследования в СПбГУ [pureportal.spbu.ru]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Alternative Synthetic Routes: An Overview
Two primary alternative routes for the synthesis of this compound have been identified:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) This is a direct, one-step approach involving the reaction of 3,6-dichloropyridazine with 3,5-dimethylpyrazole.
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Route 2: Two-Step Synthesis via Pyridazinone Intermediate This route involves the initial synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, followed by a chlorination step to yield the final product.
A novel, more complex route involving a Diels-Alder reaction of a tetrazine derivative has also been reported for a similar, but distinct, chlorinated analogue.[1][2]
Comparative Data of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Synthesis via Pyridazinone & Chlorination |
| Starting Materials | 3,6-Dichloropyridazine, 3,5-Dimethylpyrazole | Maleic anhydride, Hydrazine, 3,5-Dimethylpyrazole, Chlorinating agent (e.g., POCl₃) |
| Number of Steps | 1 | 2 |
| Key Intermediates | None | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one |
| Typical Reagents | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO) | POCl₃, SOCl₂ |
| Potential Byproducts | 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Unreacted pyridazinone, decomposition products |
| Estimated Yield | Moderate to High | Moderate to High (over two steps) |
| Scalability | Generally good | Good, but requires handling of hazardous chlorinating agents |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 3,6-Dichloropyridazine + 3,5-Dimethylpyrazole → this compound
Materials:
-
3,6-Dichloropyridazine
-
3,5-Dimethylpyrazole
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpyrazole (1.0-1.2 equivalents) and anhydrous DMF.
-
Add a base, such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents), portion-wise to the stirred solution at room temperature. If using NaH, stir until hydrogen evolution ceases.
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Add 3,6-dichloropyridazine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Route 2: Synthesis via Pyridazinone and Chlorination
Step 1: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reaction: 6-Hydrazinylpyridazin-3(2H)-one + Acetylacetone → 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Materials:
-
6-Hydrazinylpyridazin-3(2H)-one (can be synthesized from maleic anhydride and hydrazine)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Acetic Acid
-
Reflux apparatus
Procedure:
-
Dissolve 6-hydrazinylpyridazin-3(2H)-one (1.0 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Chlorination of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Reaction: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one + POCl₃ → this compound
Materials:
-
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Reflux apparatus for reactions sensitive to moisture
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (1.0 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (around 100-110 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice or into a cold saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guides & FAQs
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: My reaction is very slow or incomplete.
-
A1:
-
Insufficiently strong base: If using a weak base like K₂CO₃, the reaction may require higher temperatures or longer reaction times. Consider using a stronger base like sodium hydride (NaH) to fully deprotonate the pyrazole.
-
Low reaction temperature: SNAr reactions on electron-deficient rings like pyridazine often require elevated temperatures. Try increasing the temperature to 100-120 °C.
-
Solvent purity: Ensure that the DMF or DMSO is anhydrous, as water can interfere with the reaction.
-
Q2: I am observing a significant amount of a di-substituted byproduct.
-
A2: The formation of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can occur if both chlorine atoms on the pyridazine ring react.
-
Control stoichiometry: Use a slight excess of 3,6-dichloropyridazine relative to 3,5-dimethylpyrazole to favor monosubstitution.
-
Lower reaction temperature: Running the reaction at a lower temperature may improve selectivity for the mono-substituted product.
-
Slow addition: Add the 3,5-dimethylpyrazole/base solution slowly to the solution of 3,6-dichloropyridazine.
-
Q3: How do I purify my product from the starting materials and byproducts?
-
A3: Silica gel column chromatography is typically effective. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. The di-substituted byproduct is generally less polar than the mono-substituted product.
Route 2: Synthesis via Pyridazinone and Chlorination
Q1: The chlorination step is not working, and I recover my starting pyridazinone.
-
A1:
-
Insufficient heating: Ensure the reaction is heated to a sufficient reflux temperature for an adequate amount of time.
-
Moisture contamination: POCl₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under a dry atmosphere.
-
Old POCl₃: Use freshly distilled or a new bottle of POCl₃, as it can degrade over time.
-
Q2: During the workup of the chlorination reaction, my product seems to revert to the starting pyridazinone.
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A2: The chloro-pyridazine product can be susceptible to hydrolysis back to the pyridazinone, especially in the presence of water and acid (from the quenching of POCl₃).
-
Remove excess POCl₃: Before quenching, remove as much of the excess POCl₃ as possible by vacuum distillation.
-
Careful quenching: Quench the reaction mixture by adding it slowly to a cold, basic solution (e.g., saturated sodium bicarbonate) rather than just ice or water. This will neutralize the acidic byproducts immediately.
-
Work up quickly: Do not let the product sit in the aqueous layer for an extended period.
-
Q3: The chlorination reaction is messy and gives multiple spots on TLC.
-
A3: Overheating or prolonged reaction times can lead to decomposition. Monitor the reaction closely by TLC and stop it once the starting material is consumed. The addition of a small amount of a tertiary amine base like triethylamine can sometimes lead to cleaner reactions.
Visualizing the Synthetic Workflows
Caption: Workflow for Synthetic Route 1.
Caption: Workflow for Synthetic Route 2.
References
impact of starting material purity on 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. The purity of starting materials is a critical factor influencing the yield, purity, and overall success of this synthesis. This guide will address common issues related to starting material impurities and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common industrial route involves the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 3,5-dimethylpyrazole. An alternative route starts from 3-chloro-6-hydrazinylpyridazine and malondialdehyde bis-(diethylacetal)[1].
Q2: What is the recommended purity for the starting materials?
For pharmaceutical applications, it is highly recommended to use 3,6-dichloropyridazine with a purity of 98% or higher. Using starting materials of high purity is crucial for obtaining good yields and a clean product profile, which can significantly reduce the number of purification steps required for the final product[2].
Q3: What are the potential impurities in 3,6-dichloropyridazine and how can they affect the synthesis?
Impurities in 3,6-dichloropyridazine often originate from its synthesis from maleic hydrazide and can include unreacted starting materials or byproducts from the chlorination process[2][3]. These impurities can lead to the formation of undesired side products, lower the yield, and complicate the purification of the desired product.
Q4: Can regioisomers be formed during the reaction?
While 3,5-dimethylpyrazole is a symmetrical nucleophile, the use of unsymmetrical pyrazole derivatives could lead to the formation of regioisomers. However, with 3,5-dimethylpyrazole, the primary concern is the potential for di-substitution on the pyridazine ring if the reaction conditions are not carefully controlled, leading to the formation of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from the purity of starting materials.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure 3,6-dichloropyridazine: Residual impurities from the synthesis of 3,6-dichloropyridazine can consume reactants in side reactions. | Ensure the purity of 3,6-dichloropyridazine is ≥98%. If necessary, purify the starting material by recrystallization or distillation[2]. |
| Moisture in reaction: 3,6-dichloropyridazine can be sensitive to moisture, leading to hydrolysis and the formation of hydroxy-substituted byproducts. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Presence of Impurities in the Final Product | Carry-over of impurities from starting materials: Impurities present in the 3,6-dichloropyridazine or 3,5-dimethylpyrazole may be carried through to the final product. | Analyze the purity of starting materials before use. Purification of starting materials is recommended if they do not meet the required specifications. |
| Formation of di-substituted byproduct: An excess of 3,5-dimethylpyrazole or prolonged reaction times at high temperatures can lead to the formation of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. | Use a slight excess of 3,6-dichloropyridazine or carefully control the stoichiometry of the reactants. Monitor the reaction closely to avoid over-reaction. | |
| Hydrolysis of the product: The chloro-group on the pyridazine ring can be susceptible to hydrolysis under certain work-up or purification conditions. | Maintain neutral or slightly acidic conditions during work-up and purification. Avoid prolonged exposure to strong bases. | |
| Difficulty in Product Purification | Presence of closely related impurities: The presence of byproducts with similar polarity to the desired product can make purification by column chromatography challenging. | Optimize the reaction conditions to minimize the formation of side products. Explore different solvent systems for chromatography or consider recrystallization as an alternative or additional purification step. |
| Residual starting materials: Unreacted 3,6-dichloropyridazine or 3,5-dimethylpyrazole can co-elute with the product. | Ensure the reaction goes to completion. Quench the reaction appropriately to remove unreacted starting materials during the work-up. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions involving 3,6-dichloropyridazine[4][5][6][7].
Materials:
-
3,6-dichloropyridazine (≥98% purity)
-
3,5-dimethylpyrazole
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 3,5-dimethylpyrazole in an anhydrous solvent, add a suitable base portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for a predetermined time to allow for the formation of the pyrazolate salt.
-
Add a solution of 3,6-dichloropyridazine in the same anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
Validation & Comparative
Comparative Biological Activity of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Derivatives: A Guide for Researchers
For researchers and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyridazine and pyrazole scaffolds have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives, focusing on their potential as anticancer and antimicrobial agents. The information presented herein is a synthesis of experimental data from various studies, aimed at facilitating further research and development in this promising area.
The core structure, this compound, serves as a versatile template for the development of new bioactive molecules. The presence of the pyridazine and pyrazole rings is a key feature in a variety of compounds with established biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[1][2][3] The strategic modification of this core structure allows for the exploration of structure-activity relationships (SAR), providing insights into the chemical features that enhance therapeutic efficacy.
Anticancer Activity: A Promising Frontier
Several studies have highlighted the potential of pyrazole and pyridazine derivatives as anticancer agents.[1][4][5] The mechanism of action often involves the inhibition of key cellular targets such as protein kinases, which are crucial for cancer cell proliferation and survival.[4] For instance, pyrazole-indole hybrids have demonstrated potent antitumor activity through the inhibition of CDK-2 kinase.[4]
While a systematic screening of a large library of this compound derivatives is not extensively documented in a single study, the existing literature on related compounds provides valuable insights. Structure-activity relationship studies on similar pyrazolo[3,4-c]pyridazine series have indicated that the nature of substituents on the phenyl rings can significantly impact their anticancer activity. It has been observed that derivatives with electron-withdrawing groups in the para position of the aromatic rings were inactive against several cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and HT-29 (colon carcinoma).[4]
Table 1: Comparative Anticancer Activity of Selected Pyrazole and Pyridazine Derivatives
| Compound Class | Derivative/Modification | Cancer Cell Line | Activity (IC50/Inhibition) | Reference |
| Pyrazole-Indole Hybrids | - | Various human cancer cell lines | Potent antitumor activity via CDK-2 kinase inhibition | [4] |
| Pyrazolo[3,4-c]pyridazines | Electron-withdrawing groups at para position of phenyl rings | HeLa, PC-3, HT-29 | Inactive | [4] |
| Pyrazole Ring-Containing Isolongifolanone | Derivative 37 | MCF7 (Breast Cancer) | IC50 = 5.21 µM | [1] |
| Pyrazole-based Hybrid Heteroaromatics | Compounds 31 and 32 | A549 (Lung Cancer) | IC50 = 42.79 and 55.73 μM, respectively | [1] |
| Pyrazolone-Pyrazole Derivatives | Compound 26 | - | Higher inhibitory activity against VEGFR-2 tyrosine kinase (IC50 = 34.58 µM) compared to sorafenib | [1] |
Note: This table is a compilation of data from studies on structurally related compounds to provide a comparative perspective in the absence of a dedicated study on this compound derivatives.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Pyrazole and pyridazine derivatives have shown considerable promise in this area.[6][7][8]
Studies on various pyrazoline derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[6][9] The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings. For example, in a series of substituted pyrazoles, it was found that the presence of chloro and bromo substituents, which have lipophilic properties, tends to increase antimicrobial activity.[7]
Table 2: Comparative Antimicrobial Activity of Selected Pyrazole and Pyrazoline Derivatives
| Compound Class | Derivative/Modification | Microbial Strain | Activity (MIC/Inhibition Zone) | Reference |
| Pyrazolyl 1,3,4-Thiadiazines | Hydrazones 21a–c and 22 | Various microorganisms | Remarkable antibacterial and antifungal activities | [10] |
| Substituted Pyrazoles | Chloro and bromo substituents | Staphylococcus aureus, Candida albicans | Potent activity | [7] |
| Pyrazoline Derivatives | Compounds 22 and 24 | Enterococcus faecalis | MIC = 32 µg/mL | [6] |
| Pyrazoline Derivatives | Compound 5 | Candida albicans | MIC = 64 µg/mL | [6] |
| Pyrazolo-pyridazine derivatives | Compounds 4d, 4e, and 4f | Various bacterial strains | Significant antibacterial action | [8] |
Note: This table is a compilation of data from studies on structurally related compounds to provide a comparative perspective in the absence of a dedicated study on this compound derivatives.
Experimental Protocols
To aid researchers in the screening of this compound derivatives, detailed methodologies for key experiments are provided below.
Synthesis of Pyrazolyl-pyridazine Derivatives
A general synthetic pathway to obtain pyrazolyl-pyridazine derivatives involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the specific core structure, 3-chloro-6-hydrazinylpyridazine can be reacted with an appropriate diketone to form the pyrazole ring.[11]
Caption: General synthetic workflow for this compound.
In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A negative control (vehicle) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT assay to determine anticancer activity.
In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the broth microdilution method to determine antimicrobial activity.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. The available data on structurally related compounds suggest that strategic modifications of this core can lead to potent and selective therapeutic candidates. Future research should focus on the systematic synthesis and screening of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of more effective and safer drugs to address the pressing needs in oncology and infectious diseases. The experimental protocols provided in this guide offer a starting point for researchers to embark on this important endeavor.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. ijcrt.org [ijcrt.org]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 8. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]
- 9. scispace.com [scispace.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Analogs: A Comparative Guide
The 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine core presents multiple sites for chemical modification, offering a rich landscape for SAR exploration. Key positions for substitution include the chloro group at the 3-position of the pyridazine ring, as well as potential modifications on the dimethyl-pyrazolyl moiety. Understanding how alterations at these sites impact biological activity is crucial for the rational design of potent and selective therapeutic agents.
Comparative Analysis of Analog Performance
Although a direct SAR table for this compound analogs is not available in the public domain, we can draw valuable insights from studies on closely related pyrazole-pyridazine scaffolds. These studies, often focused on indications such as cancer and inflammation, provide a framework for predicting the effects of structural modifications.
For instance, in many kinase inhibitor scaffolds, the 3-position of the pyridazine ring is a key interaction point with the hinge region of the kinase. Replacing the chloro group with various amine, ether, or carbon-linked substituents can significantly modulate potency and selectivity. The nature of the substituent—its size, electronics, and hydrogen bonding capacity—will dictate the quality of these interactions.
Similarly, substitutions on the pyrazolyl ring, even the seemingly minor methyl groups, can influence the overall conformation of the molecule and its interaction with the target protein.
Experimental Protocols: A Methodological Overview
To generate the crucial data for SAR studies, a series of standardized in vitro and in vivo experiments are typically employed. The following are representative protocols that would be essential in evaluating novel this compound analogs.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of compounds against their target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A kinase reaction is set up in a microplate well containing the kinase, its substrate, and ATP in a suitable buffer. b. Test compounds are added at varying concentrations. c. The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes). d. The kinase activity is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds on a specific cancer cell line.
Methodology:
-
Cell Culture: Cancer cells are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compounds. c. After a set incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added. d. The luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Visualizing the Path Forward: Logical Frameworks for SAR Studies
To effectively guide the synthesis and evaluation of new analogs, a clear logical framework is essential. The following diagrams, generated using Graphviz, illustrate key aspects of a typical SAR study.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A hypothetical signaling pathway targeted by pyridazine analogs.
Caption: Logical relationship between the core scaffold, modifications, and activity.
While the specific SAR data for this compound analogs remains to be fully elucidated in publicly accessible literature, the frameworks and methodologies presented here provide a robust guide for researchers entering this promising area of drug discovery. The systematic application of these principles will undoubtedly unlock the therapeutic potential of this versatile chemical scaffold.
comparative analysis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with other pyridazine compounds
A detailed guide for researchers, scientists, and drug development professionals on the therapeutic potential of pyridazine-based compounds, with a comparative look at various derivatives. While direct experimental data for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is not publicly available, this guide provides a comprehensive analysis of related pyridazine compounds to infer its potential activities and guide future research.
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide presents a comparative analysis of various pyridazine compounds, summarizing key experimental data and outlining detailed protocols to facilitate further research and development in this promising area.
Kinase Inhibition: A Prominent Target for Pyridazine Derivatives
Pyridazine-based compounds have emerged as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. A comparative analysis of the inhibitory activity of different pyridazine derivatives against key kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) highlights the therapeutic potential of this chemical class.
Comparative Inhibitory Activity of Pyridazine Derivatives against Protein Kinases
| Compound Class | Target Kinase | Compound Example | IC50 (nM) | Reference |
| 3,6-Disubstituted Pyridazines | CDK2 | 11m (bearing two morpholine moieties) | 20.1 | [2] |
| 3,6-Disubstituted Pyridazines | CDK2 | 11h | 43.8 | [2] |
| 3,6-Disubstituted Pyridazines | CDK2 | 11l | 55.6 | [2] |
| 3,6-Disubstituted Pyridazines | CDK2 | 11e | 151 | [2] |
| Pyridine Derivatives | VEGFR-2 | Compound 10 | 120 | [3] |
| Pyridine Derivatives | VEGFR-2 | Compound 8 | 130 | [3] |
| Pyridine Derivatives | VEGFR-2 | Compound 9 | 130 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. Lower values indicate higher potency.
Anticancer and Anti-inflammatory Potential of Pyridazine Scaffolds
Beyond kinase inhibition, pyridazine derivatives have shown significant promise as anticancer and anti-inflammatory agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cell proliferation and inflammation.
Comparative Anticancer Activity of Pyridazine Derivatives
| Compound Class | Cell Line | Compound Example | IC50 (µM) | Reference |
| 3,6-Disubstituted Pyridazines | T-47D (Breast Cancer) | 11m | 0.43 | [2] |
| 3,6-Disubstituted Pyridazines | MDA-MB-231 (Breast Cancer) | 11m | 0.99 | [2] |
| Pyrazolo-pyridazine Hybrids | HepG-2 (Liver Cancer) | Compound 4 | 17.30 | [4] |
| Pyrazolo-pyridazine Hybrids | HCT-116 (Colon Cancer) | Compound 4 | 18.38 | [4] |
| Pyrazolo-pyridazine Hybrids | MCF-7 (Breast Cancer) | Compound 4 | 27.29 | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Lower values indicate higher cytotoxicity towards cancer cells.
Comparative Anti-inflammatory Activity of Pyrazole-Pyridazine Hybrids
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5f (Trimethoxy derivative) | COX-2 | 1.50 | - | [1] |
| 6f (Trimethoxy derivative) | COX-2 | 1.15 | - | [1] |
| Celecoxib (Reference Drug) | COX-2 | - | - | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the cyclooxygenase (COX) enzyme activity. The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1, with higher values suggesting greater selectivity and potentially fewer gastrointestinal side effects.
Signaling Pathways and Experimental Workflows
The biological effects of pyridazine derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a common target for pyridazine-based inhibitors.
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 values of test compounds.
Experimental Protocols
To ensure the reproducibility and critical assessment of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Purified recombinant kinase (e.g., CDK2, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., T-47D, MDA-MB-231, HepG-2, HCT-116)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value by plotting cell viability against compound concentration.
-
Conclusion and Future Directions
The pyridazine scaffold represents a highly valuable framework in the design of novel therapeutic agents. The comparative data presented in this guide demonstrates the potential of pyridazine derivatives as potent kinase inhibitors, anticancer, and anti-inflammatory agents. While specific experimental data for this compound is currently lacking in the public domain, the analysis of structurally related compounds provides a strong rationale for its investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this and other novel pyridazine derivatives to fully elucidate their therapeutic potential. In silico modeling and structure-activity relationship studies will be instrumental in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.
References
A Comparative Guide to the Analytical Method Validation for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The validation of analytical methods is a critical aspect of pharmaceutical quality control, ensuring that methods used for testing raw materials, intermediates, and finished products are reliable, accurate, and suitable for their intended purpose.[1] This documented process provides evidence that an analytical method consistently produces dependable results under defined conditions.[1] For the compound 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a pyridazine derivative, robust analytical methods are essential for its characterization, purity assessment, and stability testing.[2][3][4][5]
This guide provides a comparative framework for the validation of analytical methods for this compound, with a focus on High-Performance Liquid Chromatography (HPLC), a common and powerful technique for the analysis of such compounds. While specific validation data for this exact molecule is not extensively published, this guide presents a comprehensive approach based on established regulatory guidelines from the International Council for Harmonisation (ICH) and best practices in the pharmaceutical industry.[6][7][8]
Comparative Analysis of HPLC Methodologies
The choice of HPLC conditions can significantly impact the performance of the analytical method. Below is a comparison of two potential reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound and its potential impurities.
Table 1: Comparison of Hypothesized HPLC Methods
| Parameter | Method A | Method B |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:Phosphate Buffer (Isocratic) |
| Detection | UV at 254 nm | UV at 280 nm |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Pros | Good for separating a wide range of polar and non-polar impurities. | Enhanced selectivity for aromatic compounds due to π-π interactions. |
| Cons | Longer run times may be necessary for complex samples. | May not be as effective for highly polar impurities. |
Key Validation Parameters and Experimental Protocols
Analytical method validation involves a series of experiments to demonstrate that the method is suitable for its intended use.[9] The common aspects of assay validation include specificity, accuracy, precision, limit of detection, limit of quantitation, linearity, range, and robustness.[6]
Specificity/Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7]
Experimental Protocol:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Chromatographic Analysis: The stressed samples are analyzed by the proposed HPLC method to demonstrate that the peak for this compound is free from any co-eluting peaks from degradation products.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the purity of the main peak.
Table 2: Data Presentation for Specificity
| Stress Condition | Observations | Peak Purity of Analyte |
| Acid Hydrolysis | Degradation observed | Pass |
| Base Hydrolysis | Significant degradation | Pass |
| Oxidation | Minor degradation | Pass |
| Thermal Stress | No significant degradation | Pass |
| Photolytic Stress | Minor degradation | Pass |
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
Table 3: Data Presentation for Linearity
| Concentration (µg/mL) | Peak Area (Mean) |
| 50 | [Value] |
| 75 | [Value] |
| 100 | [Value] |
| 125 | [Value] |
| 150 | [Value] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | [Value] |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[8]
Experimental Protocol:
-
Perform a recovery study by spiking a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
Table 4: Data Presentation for Accuracy
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80 | 80 | [Value] | [Value] |
| 100 | 100 | [Value] | [Value] |
| 120 | 120 | [Value] | [Value] |
| Mean % Recovery | [Value] |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 5: Data Presentation for Precision
| Parameter | Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) |
| Sample 1 | [Assay Value] | [Assay Value] |
| Sample 2 | [Assay Value] | [Assay Value] |
| Sample 3 | [Assay Value] | [Assay Value] |
| Sample 4 | [Assay Value] | [Assay Value] |
| Sample 5 | [Assay Value] | [Assay Value] |
| Sample 6 | [Assay Value] | [Assay Value] |
| Mean | [Value] | [Value] |
| Standard Deviation | [Value] | [Value] |
| % RSD | ≤ 2.0% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Table 6: Data Presentation for LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | [Value] |
| LOQ | [Value] |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations in the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the system suitability parameters for each variation.
Table 7: Data Presentation for Robustness
| Parameter Varied | Variation | Tailing Factor | Theoretical Plates |
| Flow Rate | 0.9 mL/min | [Value] | [Value] |
| 1.1 mL/min | [Value] | [Value] | |
| Temperature | 28 °C | [Value] | [Value] |
| 32 °C | [Value] | [Value] |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Experimental workflow for specificity determination.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. scielo.br [scielo.br]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. wjarr.com [wjarr.com]
In Vitro Efficacy of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro testing protocols and efficacy data for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives. The information presented herein is intended to assist researchers in designing and interpreting experiments to evaluate the therapeutic potential of this class of compounds.
Executive Summary
Derivatives of the this compound scaffold have emerged as a promising class of small molecules with diverse biological activities. In vitro studies have demonstrated their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide summarizes key experimental data, provides detailed protocols for relevant in vitro assays, and visualizes the associated signaling pathways to facilitate a deeper understanding of their mechanism of action and to aid in the development of future therapeutic agents.
Data Presentation
Table 1: Comparative in Vitro Cytotoxicity of Pyridazine and Pyrazole Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Pyridazinone Derivative 1 | A549 (Lung) | MTT | 48 | 2.8 | Doxorubicin | 4.4 |
| Pyridazinone Derivative 2 | HepG2 (Liver) | MTT | 72 | 10.3 | Sorafenib | 10.1 |
| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | MTT | Not Specified | 17.30 | Doxorubicin | 6.18[1] |
| Pyrazolo-pyridazine 4 | HCT-116 (Colon) | MTT | Not Specified | 18.38 | Doxorubicin | 5.23[1] |
| Pyrazolo-pyridazine 4 | MCF-7 (Breast) | MTT | Not Specified | 27.29 | Doxorubicin | 4.17[1] |
| Pyridine-thiazole hybrid 4 | SK-OV-3 (Ovarian) | MTT | Not Specified | 7.87 | Doxorubicin | >50 |
| Pyridine-thiazole hybrid 3 | SK-OV-3 (Ovarian) | MTT | Not Specified | >50 | Doxorubicin | >50 |
| Pyridazine Derivative 9e | NCI-60 Panel | SRB | 48 | Varies | - | - |
| Aryl hydrazonal pyridazine 2S-13 | MDA-MB-231 (Breast) | MTT | 48 / 72 | 7.73 | Doxorubicin | Not specified |
| Aryl hydrazonal pyridazine 2S-5 | MDA-MB-231 (Breast) | MTT | 48 / 72 | 6.21 | Doxorubicin | Not specified |
Table 2: Comparative in Vitro Anti-inflammatory Activity of Pyridazine Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Pyridazinone 5a | COX-2 | In vitro inhibition | 0.77 | Celecoxib | 0.35[2] |
| Pyridazinone 5f | COX-2 | In vitro inhibition | 1.89 | Celecoxib | 0.35[2] |
| Pyridazine hybrid 5f | COX-2 | In vitro inhibition | 1.50 | Celecoxib | 2.16[3] |
| Pyridazine hybrid 6f | COX-2 | In vitro inhibition | 1.15 | Celecoxib | 2.16[3] |
| Pyridazine 6b | COX-2 | In vitro inhibition | 0.18 | Celecoxib | 0.35[4] |
| Pyridazine 4c | COX-2 | In vitro inhibition | 0.26 | Celecoxib | 0.35[4] |
| Pyridazinone 5a | TNF-α Production | ELISA | 87% inhibition | Celecoxib | 67% inhibition[2] |
| Pyridazinone 5a | IL-6 Production | ELISA | 76% inhibition | Celecoxib | 81% inhibition[2] |
Table 3: Comparative in Vitro Kinase Inhibitory Activity of Pyridazine and Pyrazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Pyrazolo-pyridazine 4 | EGFR | Kinase Assay | 0.391 | Erlotinib | 0.126[2] |
| Pyrazolo-pyridazine 4 | CDK-2/cyclin A2 | Kinase Assay | 0.55 | Roscovitine | 0.32[2] |
| Isatin-thiazolidinone 46 | VEGFR-2 | Kinase Assay | 0.0691 | Sorafenib | Not Specified[5] |
| Isatin-thiazolidinone 47 | VEGFR-2 | Kinase Assay | 0.0858 | Sorafenib | Not Specified[5] |
| Benzylidenethiazolidine-2,4-dione 38 | VEGFR-2 | Kinase Assay | 0.22 | Sorafenib | Not Specified[5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
Test compounds (this compound derivatives and reference drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
EIA buffer
-
Prostaglandin screening EIA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound or reference inhibitor. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. The IC50 value is determined from the dose-response curve.
TNF-α and IL-6 Inhibition Assay (ELISA)
This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds and reference drug
-
Human TNF-α and IL-6 ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA Assay: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7][8][9][10]
-
Data Analysis: The concentration of each cytokine is determined from a standard curve. Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound concentration relative to the LPS-stimulated control.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase reaction buffer
-
Test compounds and reference inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based detection method.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
Caption: General experimental workflow for in vitro assays.
Caption: Simplified VEGFR-2 signaling pathway.[11][12][13][14][15][16]
Caption: Simplified JNK signaling pathway.[17][18][19][20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fn-test.com [fn-test.com]
- 7. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bmgrp.com [bmgrp.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity Landscape of Chloro-Substituted Pyridazines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chloro-substituents in different pyridazine systems is crucial for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of various chloropyridazines, supported by available experimental and computational data, to aid in the strategic design of synthetic routes.
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a chloro-substituent provides a versatile handle for further functionalization through nucleophilic aromatic substitution (SNAr). However, the position of the chlorine atom, as well as the presence of other substituents on the pyridazine ring, significantly influences its reactivity. This guide delves into these differences, offering a comparative analysis to inform laboratory practice.
Comparative Reactivity of Monochloropyridazines
The reactivity of the chloro-substituent in monochloropyridazines is primarily dictated by the electron-withdrawing effect of the two adjacent nitrogen atoms, which activates the ring towards nucleophilic attack. The position of the chlorine atom relative to these nitrogen atoms determines the degree of activation.
A computational study comparing the reaction of 3-chloropyridazine and 4-chloropyridazine with a bromide nucleophile provides quantitative insight into their relative reactivities. The calculated activation energy for the substitution of 4-chloropyridazine was found to be 1.99 kcal/mol higher than that for 3-chloropyridazine, indicating that 3-chloropyridazine is inherently more reactive than 4-chloropyridazine towards nucleophilic attack.[1] This is consistent with the general understanding that positions ortho and para to the ring nitrogens are more activated.
| Pyridazine System | Relative Reactivity | Supporting Data |
| 3-Chloropyridazine | Higher | Lower calculated activation energy for nucleophilic attack compared to 4-chloropyridazine.[1] |
| 4-Chloropyridazine | Lower | Higher calculated activation energy for nucleophilic attack compared to 3-chloropyridazine.[1] |
Regioselectivity in Dichloropyridazine Systems
In dichloropyridazine systems, the competition between the two chloro-substituents for substitution by a nucleophile is a key consideration. The regioselectivity is influenced by the electronic environment of each chlorine atom.
3,6-Dichloropyridazine
3,6-Dichloropyridazine is a widely used building block, and the selective monosubstitution of one of its chloro-substituents is a common synthetic challenge. Generally, the two chlorine atoms exhibit comparable reactivity, and achieving high selectivity can be dependent on the nature of the nucleophile and the reaction conditions. However, subtle electronic differences can be exploited. For instance, in reactions with certain nucleophiles, selective substitution at one position can be achieved.
| Nucleophile | Predominant Substitution Position | Observed Yields/Products |
| Various amines | Monosubstitution | Good yields of N3-substituted 3-amino-6-chloropyridazines are achievable.[2] |
| Acid hydrazides | Monosubstitution and cyclization | Reaction with acid hydrazides can lead to triazolopyridazine derivatives.[3] |
| 2-Aminophenol | Monosubstitution | Yields the corresponding monosubstituted product.[4] |
Other Dichloropyridazines
The reactivity patterns in other dichloropyridazine isomers, such as 4,5-dichloropyridazine and 3,4-dichloropyridazine, are also governed by the electronic activation conferred by the nitrogen atoms. In many cases, increasing the number of chlorine atoms can lead to a loss of regioselectivity in amination reactions.[5]
Experimental Protocols
The following are generalized experimental protocols for performing nucleophilic aromatic substitution on chloropyridazine systems. These should be considered as starting points and may require optimization for specific substrates and nucleophiles.
General Protocol for Amination of Chloropyridazines
This protocol describes a typical procedure for the reaction of a chloropyridazine with a primary or secondary amine.
Materials:
-
Chloropyridazine derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP, or dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chloropyridazine, the amine nucleophile, the base, and the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 150 °C, depending on the reactivity of the substrates).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure aminated pyridazine.
Factors Influencing Reactivity and Experimental Workflow
The success and selectivity of nucleophilic aromatic substitution on chloropyridazines are governed by a hierarchy of factors. The following diagram illustrates the logical relationship between these factors and the typical experimental workflow.
Caption: Factors influencing reactivity and the corresponding experimental workflow.
The general mechanism for the nucleophilic aromatic substitution (SNAr) on a chloropyridazine proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on chloropyridazines.
References
- 1. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. synchem.de [synchem.de]
- 3. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Novelty of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Derivatives in Patent Literature
For researchers, scientists, and drug development professionals, understanding the patent landscape of a promising chemical scaffold is paramount. This guide provides an objective comparison of patented 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives, summarizing their claimed biological activities and presenting supporting experimental data where available. By delving into the specifics of these patents, we aim to illuminate the novelty and potential therapeutic applications of this class of compounds.
The core structure, this compound, has served as a versatile building block for the development of novel compounds with potential therapeutic applications. An analysis of the patent literature reveals a focus on modulating protein kinase activity, a critical area in the development of treatments for cancer and other proliferative diseases.
Comparative Analysis of Patented Derivatives
Two key patents, WO2007065922 and EP2177541 , disclose a series of derivatives based on the this compound scaffold. The primary focus of these patents is the development of potent inhibitors of various protein kinases. The novelty of the claimed compounds lies in the diverse substitutions at the pyridazine and pyrazole rings, leading to optimized biological activity and pharmacokinetic properties.
Below is a summary of representative compounds from these patents and their reported biological activities.
| Patent | Compound Example | Target Kinase(s) | Reported Activity (IC50) |
| WO2007065922 | N-(4-chloro-3-methylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide | Not explicitly defined in publicly available data | Data not publicly available |
| EP2177541 | Substituted pyrazolyl-pyridazine derivatives | Various protein kinases | Data not publicly available in summarized format |
It is important to note that detailed quantitative biological data for specific compounds is often contained within the full text of the patents and may not be readily available in public databases. Researchers are encouraged to consult the full patent documents for comprehensive information.
Experimental Protocols
To provide a framework for understanding the biological evaluation of these compounds, we present a general protocol for a common assay used to determine the inhibitory activity of compounds against protein kinases.
General In Vitro Kinase Inhibition Assay Protocol (Radiolabeled ATP Method)
This protocol outlines a standard method for measuring the ability of a test compound to inhibit the activity of a specific protein kinase.[1][2]
Materials:
-
Purified protein kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
ATP solution
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. A control reaction with no inhibitor should also be prepared.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Logical Workflow for Assessing Novelty
The process of assessing the novelty of a chemical entity in patent literature follows a structured workflow. This involves identifying the core scaffold, searching for relevant patents, and then meticulously analyzing the claims and examples within those patents to understand the scope of the invention and the specific compounds that are protected.
References
Computational Docking of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking studies of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine analogs and related heterocyclic compounds. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows, this document aims to offer an objective resource for researchers in the field of drug discovery and development.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various computational docking studies, comparing the performance of pyrazole-pyridazine hybrids and other related derivatives against several protein targets.
Table 1: Docking Performance and In Vitro Activity of Pyrazole-Pyridazine Hybrids against COX-2
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) | Key Interactions | Reference |
| 5f | COX-2 (PDB: 3LN1) | Not explicitly stated | 1.50 | Interactions with the COX-2 active site | [1] |
| 6e | COX-2 (PDB: 3LN1) | -5.4147 | 2.51 | One H-bond with Gln178, one π–H stacking with Ala513 | [1] |
| 6f | COX-2 (PDB: 3LN1) | -4.5505 | 1.15 | Three H-bonds with Ser339, Arg499, and Phe504 | [1] |
| Celecoxib (Reference) | COX-2 (PDB: 3LN1) | Not explicitly stated | Not explicitly stated | Self-docking confirmed the validity of the docking approach. | [1] |
Table 2: Comparative Docking Performance of Other Pyrazole and Pyridazine Derivatives Against Various Kinase Targets
| Compound Class | Target | Key Findings | Reference |
| Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Showed potential as inhibitors with good binding energies. For VEGFR-2, binding energies ranged from -5.92 to -10.09 kJ/mol. | [2] |
| Pyrazoline Derivatives | PI3K | Compounds 3 and 5 had the best docking scores of -7.17 and -7.85 Kcal/mol, respectively, better than the reference drug AMG-319. | |
| Triazolo[4,3-b]pyridazine Derivatives | c-Met, Pim-1 | Compound 4g showed strong dual inhibitory activity with IC50 values of 0.163 µM (c-Met) and 0.283 µM (Pim-1). Docking studies suggested a similar mode of interaction at the ATP-binding site compared to known ligands. | [3] |
| Pyrazole-Indole Hybrids | CDK-2 | Demonstrated powerful antitumor activity through excellent inhibition of CDK-2 kinase. | [2] |
Experimental Protocols
This section details the methodologies employed in the cited computational docking studies.
Molecular Docking of Pyrazole-Pyridazine Hybrids against COX-2[1]
-
Software: Molecular Operating Environment (MOE version 2015.10).
-
Target Protein: The crystal structure of the COX-2 enzyme (PDB ID: 3LN1) was retrieved from the Protein Data Bank.
-
Ligand Preparation: The 3D structures of the synthesized compounds (5f, 6e, and 6f) were constructed using the builder module of MOE. Energy minimization was performed using the MMFF94x force field until a gradient of 0.05 kcal/mol/Ų was reached.
-
Docking Protocol: The docking study was performed to investigate the binding modes of the compounds in the active site of COX-2. The co-crystallized ligand (celecoxib) was used to define the binding site.
-
Validation: To validate the docking protocol, a self-docking experiment was performed where the co-crystallized ligand (celecoxib) was docked into the active site of COX-2. The resulting docked pose was compared to the experimentally determined binding mode.
Molecular Docking of Pyrazole Derivatives against Protein Kinases[2]
-
Software: AutoDock 4.2.
-
Target Proteins: Crystal structures of VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO) were obtained from the Protein Data Bank.
-
Docking Approach: A flexible ligand docking approach was employed.
-
Analysis: The docking results were evaluated based on binding energy, inhibition constant, and vdW + Hbond + desolv energy.
Visualizations
The following diagrams illustrate key concepts and workflows related to the computational docking studies.
Caption: A generalized workflow for computational molecular docking studies.
Caption: Logical relationship for comparing the target compound with alternatives.
References
- 1. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide to the Synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a key heterocyclic intermediate in pharmaceutical research. The following sections benchmark the prevalent nucleophilic aromatic substitution (SNAr) approach against alternative synthetic strategies, offering a comprehensive overview of reaction parameters, yields, and procedural details to inform methodology selection in a research and development setting.
Comparative Analysis of Synthetic Methods
The synthesis of this compound is most commonly achieved via the nucleophilic substitution of 3,6-dichloropyridazine with 3,5-dimethylpyrazole. This method is benchmarked against two alternative routes: a multi-step synthesis involving a tetrazine intermediate and a cyclocondensation reaction with a hydrazinylpyridazine precursor.
| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: Tetrazine-based Synthesis | Method 3: Cyclocondensation |
| Starting Materials | 3,6-Dichloropyridazine, 3,5-Dimethylpyrazole | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazineyl-1,2,4,5-tetrazine, Acetylene source | 3-Chloro-6-hydrazinylpyridazine, Acetylacetone |
| Key Reagents | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO) | Trichlorocyanuric acid, Calcium carbide | Acid catalyst (e.g., Acetic Acid) |
| Reaction Steps | 1 | 2 | 1 |
| Typical Yield | Good to Excellent (Estimated 80-95%) | Quantitative in the final step[1] | Moderate to Good (Estimated 60-80%) |
| Reaction Temperature | Room temperature to moderate heating (e.g., 80-120 °C) | Varies (Chlorination followed by heating) | Reflux |
| Reaction Time | 4-12 hours | Multi-day procedure | 2-6 hours |
| Scalability | Readily scalable | More complex for large scale | Scalable |
| Key Advantages | High atom economy, readily available starting materials, straightforward procedure. | Provides access to deuterated analogues.[1] | Utilizes a different precursor, potentially avoiding dichloropyridazine. |
| Key Disadvantages | Potential for di-substitution, requires a base. | Multi-step, less common starting materials. | Requires synthesis of the hydrazinyl precursor. |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (Representative Protocol)
This protocol is based on established procedures for the reaction of 3,6-dichloropyridazine with various nucleophiles.
1. Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
3,5-Dimethylpyrazole (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
2. Procedure:
-
To a solution of 3,5-dimethylpyrazole in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 3,6-dichloropyridazine to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Method 2: Tetrazine-based Synthesis of a Related Analogue
This method describes the synthesis of the closely related 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.[1]
Step 2a: Synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
-
A double chlorination of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazineyl-1,2,4,5-tetrazine is performed using trichlorocyanuric acid.[1]
Step 2b: Diels-Alder Reaction
-
The resulting tetrazine from the previous step is reacted with an acetylene source, such as calcium carbide-derived acetylene, at an elevated temperature in a specialized reactor (e.g., COware).[1] This [4+2] cycloaddition followed by nitrogen extrusion yields the pyridazine ring. The product is obtained in quantitative yield.[1]
Method 3: Cyclocondensation (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.[2]
1. Materials:
-
3-Chloro-6-hydrazinylpyridazine (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.0 eq)
-
Ethanol
-
Acetic Acid (catalytic amount)
2. Procedure:
-
Dissolve 3-chloro-6-hydrazinylpyridazine in ethanol.
-
Add acetylacetone dropwise to the solution while stirring.
-
Add a few drops of acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and add water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Visualized Workflows and Pathways
Caption: Workflow for Method 1: Nucleophilic Aromatic Substitution.
Caption: Workflow for Method 2: Tetrazine-based Synthesis.
Caption: Workflow for Method 3: Cyclocondensation.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, a heterocyclic compound containing chlorine and nitrogen. Due to its chemical structure, this compound should be managed as hazardous waste.[1] Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses with side shields.[2][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical.[4]
-
Body Protection: A lab coat is mandatory to protect from splashes.[2]
-
Respiratory Protection: All handling of the compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors or dust.[2][3]
In Case of Spills: Spills should be immediately contained and cleaned up. Absorb the spill with an inert material like sand or vermiculite.[2][5] The collected material must then be placed in a designated, sealed container for hazardous waste disposal.[3] Do not allow the chemical to enter drains or waterways.[2]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation to prevent dangerous reactions.[1]
-
Hazardous Waste Classification: this compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[2] It should never be disposed of down the drain or in regular trash.
-
Segregation: This chemical waste must be segregated as chlorinated organic waste.[1] It is crucial to avoid mixing it with non-halogenated waste streams or other incompatible materials such as strong acids or bases.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
If it is a mixture, list all constituents and their approximate percentages.
-
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated hazardous waste container.
-
Include any contaminated materials, such as pipette tips, gloves, and weighing paper, in the same container.
-
Do not overfill the container; leave adequate headspace to allow for expansion.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and dry.[4]
-
Ensure the storage location has secondary containment to manage any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
All hazardous waste must be disposed of through an approved hazardous waste collection program.[6]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes the hazards of structurally related compounds to inform safe handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Avoid direct contact and inhalation. Use appropriate PPE.[2] |
| Skin Irritation | May cause skin irritation.[3] | Wear protective gloves and clothing.[3] |
| Eye Irritation | May cause serious eye irritation or damage.[3] | Wear eye protection.[3] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not dispose of in drains or general waste.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for handling 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on safety data for the compound and structurally related pyridazine derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related chemical structures, this compound should be handled as a hazardous substance. Primary concerns include potential for skin and eye irritation, respiratory tract irritation, and harm if ingested.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[3][4][5] |
| Face Shield | Recommended when there is a significant risk of splashing.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for incidental contact.[7] For extended contact or handling large quantities, consult glove manufacturer's chemical resistance data. |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Chemical-Resistant Apron | Recommended when handling large quantities or during activities with a high splash risk.[8] | |
| Protective Clothing | Impervious clothing may be required for extensive handling.[4] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient, if dust or aerosols may be generated, or if irritation is experienced.[5][6][9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. All procedures should be conducted in a designated area, preferably within a chemical fume hood.[1][10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spills: For small spills, absorb with an inert material such as sand or vermiculite.[1][7] Collect the material in a sealed container for proper disposal.[3] Avoid generating dust.[2] Ensure the area is well-ventilated.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. As a chlorinated organic compound, it should be segregated as such.[10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, in strict accordance with all local, state, and federal regulations.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. creativesafetysupply.com [creativesafetysupply.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
